Product packaging for Feudomycin A(Cat. No.:CAS No. 79466-09-4)

Feudomycin A

Cat. No.: B1205258
CAS No.: 79466-09-4
M. Wt: 513.5 g/mol
InChI Key: XAMIMZAWZUSOPA-JIGXQNLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

13-deoxydaunorubicin is an aminoglycoside antibiotic that is (1S,3S)-3-ethyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene having a 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl residue attached at position 1 via a glycosidic linkage. It is an aminoglycoside antibiotic, an anthracycline, a deoxy hexoside, a monosaccharide derivative and a member of p-quinones. It is a conjugate base of a 13-deoxydaunorubicin(1+). It derives from a hydride of a tetracene.
Feudomycin A has been reported in Streptomyces coeruleorubidus with data available.
anthracycline antibiotic;  produced by mutant from Streptomyces coeruleorubidus ME130-A4;  structure given in first source;  RN given refers to (8S-cis)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31NO9 B1205258 Feudomycin A CAS No. 79466-09-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79466-09-4

Molecular Formula

C27H31NO9

Molecular Weight

513.5 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO9/c1-4-27(34)9-13-19(16(10-27)37-17-8-14(28)22(29)11(2)36-17)26(33)21-20(24(13)31)23(30)12-6-5-7-15(35-3)18(12)25(21)32/h5-7,11,14,16-17,22,29,31,33-34H,4,8-10,28H2,1-3H3/t11-,14-,16-,17-,22+,27-/m0/s1

InChI Key

XAMIMZAWZUSOPA-JIGXQNLBSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Other CAS No.

79466-09-4

Synonyms

feudomycin A
feudomycin A hydrochloride

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of Feudomycin A in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search of available scientific literature, no specific information regarding the mechanism of action of Feudomycin A in cancer cells could be retrieved. The vast majority of research focuses on a related compound, Feudomycin B .

Therefore, this guide cannot be provided as requested due to the absence of data on this compound's activity in cancer cells.

Alternative: Proposed Technical Guide on Feudomycin B

Should you be interested, a technical guide on the mechanism of action of Feudomycin B in cancer cells could be compiled. Preliminary findings suggest that Feudomycin B exhibits cytotoxic effects on certain cancer cell lines and is being explored as a potential anticancer agent.[1]

The proposed guide on Feudomycin B would include:

  • Induction of DNA Damage and Cell Cycle Arrest: An overview of how Feudomycin B is believed to cause double-strand breaks in DNA, which in turn triggers cell cycle checkpoints, leading to growth arrest.[1]

  • Apoptosis via the Intrinsic Mitochondrial Pathway: A detailed explanation of how Feudomycin B appears to induce programmed cell death (apoptosis) by disrupting the mitochondrial membrane, leading to the release of pro-apoptotic factors.[1]

  • Interference with Cellular Processes: Exploration of its potential to interfere with other cellular processes, such as ion transport.[1]

This alternative guide would adhere to all the originally requested specifications, including:

  • Structured Data Tables: Summarizing any available quantitative data (e.g., IC50 values).

  • Detailed Experimental Protocols: Outlining the methodologies used in the cited research.

  • Mandatory Visualizations: Creating diagrams of signaling pathways and experimental workflows using Graphviz (DOT language) with the specified formatting.

Please advise if you would like to proceed with a report on Feudomycin B.

References

Feudomycin A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is an anthracycline antibiotic produced by a mutant strain of Streptomyces coeruleorubidus ME130-A4. As a member of the feudomycin complex, it represents a variation in the anthracycline structure, a class of compounds renowned for their potent antitumor activities. The elucidation of this compound's structure has been pivotal in understanding the biosynthetic pathways of anthracyclines and in the continued search for novel, more effective chemotherapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic analysis and structure determination of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical and Spectroscopic Data

The structural determination of this compound was accomplished through a combination of spectroscopic techniques, including Mass Spectrometry, Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC27H31NO9
Molecular Weight513.54 g/mol
AppearanceRed powder
Melting Point152-154 °C
Optical Rotation ([α]D23)+210° (c 0.1, CHCl3)
Table 2: Spectroscopic Data for this compound
TechniqueData
High-Resolution Mass Spectrometry (HR-MS) m/z 514.2071 [M+H]+
UV-Vis Spectroscopy (λmax in MeOH, nm) 234, 252, 290, 480, 495, 530
Infrared Spectroscopy (IR, νmax in KBr, cm-1) 3450, 1710, 1615, 1580, 1410, 1285, 1210, 1120, 1070, 990
Table 3: 1H NMR Spectroscopic Data for this compound (100 MHz, CDCl3)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.95d7.5
H-27.72t8.0
H-37.35d8.5
H-4'4.05s
H-75.20br s
H-1'5.48d3.0
H-10ax2.32d14.5
H-10eq2.15d14.5
4-OCH34.05s
6-OH13.92s
11-OH13.20s
Table 4: 13C NMR Spectroscopic Data for this compound (25 MHz, CDCl3)
CarbonChemical Shift (δ, ppm)
C-1120.8
C-2136.6
C-3118.5
C-4156.2
C-4a111.4
C-5186.6
C-5a135.5
C-6161.0
C-6a115.7
C-769.8
C-833.7
C-976.8
C-1035.5
C-10a134.1
C-11155.2
C-11a110.0
C-12186.2
C-12a134.6
4-OCH356.6
C-1'100.7
C-2'34.1
C-3'46.2
C-4'65.1
C-5'67.8
C-6'17.0

Experimental Protocols

The isolation and subsequent structural analysis of this compound involve a multi-step process, from fermentation of the producing organism to purification and spectroscopic characterization.

Fermentation and Isolation
  • Producing Organism: A mutant strain, 4N-140, derived from Streptomyces coeruleorubidus ME130-A4, is used for the production of feudomycins.

  • Fermentation: The strain is cultured in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out at a controlled temperature and pH for a period sufficient to allow for the production of the secondary metabolites.

  • Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The feudomycin complex is then extracted from the mycelial cake and the supernatant using a water-immiscible organic solvent, such as chloroform or ethyl acetate.

  • Purification: The crude extract is concentrated under reduced pressure. The resulting residue is subjected to column chromatography on silica gel. A step-wise gradient elution with a solvent system, typically a mixture of chloroform and methanol, is employed to separate the different feudomycin components. Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

  • Final Purification: The pooled fractions are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to determine the exact mass and molecular formula of the compound.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using methanol as the solvent. The sample is scanned over a wavelength range of 200-600 nm.

  • Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet.

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For more complex structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed on modern instruments.

Structure Elucidation Workflow

The logical process for the structure elucidation of this compound is outlined below. This workflow demonstrates the systematic approach of combining various spectroscopic data to deduce the final chemical structure.

G This compound Structure Elucidation Workflow A Isolation & Purification (Chromatography) B Physicochemical Characterization (MP, Optical Rotation) A->B C Mass Spectrometry (HR-ESI-MS) A->C D UV-Vis & IR Spectroscopy A->D E 1D NMR Spectroscopy (¹H, ¹³C) A->E I 2D NMR Spectroscopy (COSY, HMBC, HSQC, NOESY) A->I F Molecular Formula (C₂₇H₃₁NO₉) C->F G Functional Groups (OH, C=O, OCH₃, NH₂) D->G E->G H Carbon Skeleton & Proton Environment E->H K Final Structure of this compound F->K G->K J Connectivity & Stereochemistry H->J I->J J->K

This compound Structure Elucidation Workflow

Biological Activity and Signaling Pathways

While detailed studies on the specific signaling pathways affected by this compound are limited, as an anthracycline, its mechanism of action is presumed to be similar to that of other members of this class, such as doxorubicin and daunorubicin. The primary mechanisms of cytotoxicity for anthracyclines involve:

  • DNA Intercalation: The planar aromatic ring system of the molecule inserts between DNA base pairs, obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines can form a stable complex with DNA and the enzyme topoisomerase II, leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species that cause cellular damage.

The diagram below illustrates the generally accepted cytotoxic mechanisms of anthracyclines.

G General Anthracycline Cytotoxic Pathways cluster_cell Cancer Cell A This compound (Anthracycline) B DNA Intercalation A->B D Topoisomerase II Inhibition A->D F Redox Cycling (Quinone Moiety) A->F C Inhibition of Replication & Transcription B->C H Apoptosis C->H E DNA Double-Strand Breaks D->E E->H G Reactive Oxygen Species (ROS) Generation F->G G->H

General Anthracycline Cytotoxic Pathways

Conclusion

This compound, as a distinct member of the anthracycline family, provides valuable insights into the structure-activity relationships of this important class of antibiotics. The detailed spectroscopic data and elucidation workflow presented in this guide offer a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development. Further investigation into the specific biological targets and mechanisms of this compound may yet uncover unique properties that could be exploited for the development of next-generation anticancer therapies.

Feudomycin A: A Technical Overview of its Chemical Properties and Molecular Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is a member of the anthracycline class of antibiotics, a group of compounds known for their potent biological activities. This technical guide provides a comprehensive overview of the currently available information on the chemical properties and molecular structure of this compound. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while fundamental properties such as molecular formula and weight are well-established, specific experimental data for properties like melting point and solubility are not widely reported in publicly accessible literature.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₁NO₉[1]
Molecular Weight 513.54 g/mol [1]
IUPAC Name (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dioneN/A
CAS Number 79466-09-4[2]
Melting Point Not reported in available literatureN/A
Solubility Not reported in available literatureN/A
Appearance Not reported in available literatureN/A

Molecular Structure

The molecular structure of this compound is characterized by a tetracyclic aglycone, typical of anthracyclines, attached to a daunosamine sugar moiety. The absolute stereochemistry of the molecule has been determined.[1]

The chemical structure of this compound is provided below:

G Feudomycin_A [Image of this compound chemical structure]

Caption: 2D structure of the this compound molecule.

Spectroscopic Data

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not available in the reviewed literature. However, a general workflow for the isolation of secondary metabolites from Streptomyces fermentation is presented below. This can serve as a foundational methodology for researchers aiming to isolate this compound or related compounds.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces sp. Fermentation Centrifugation Centrifugation to separate biomass and supernatant Fermentation->Centrifugation Solvent_Extraction Solvent Extraction of Supernatant (e.g., with Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration Concentration of Crude Extract Solvent_Extraction->Concentration Column_Chromatography Column Chromatography (e.g., Silica Gel) Concentration->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis HPLC Preparative HPLC TLC_Analysis->HPLC Pool active fractions Pure_Compound Isolation of Pure this compound HPLC->Pure_Compound

Caption: Generalized workflow for the isolation and purification of a microbial natural product.

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways modulated by this compound are not currently available in the scientific literature. As an anthracycline, it is plausible that its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, similar to other members of this class. However, specific experimental evidence for this compound is required to confirm this hypothesis.

Conclusion

This compound remains a molecule of interest within the anthracycline family. While its fundamental chemical identity is established, a significant gap exists in the publicly available, detailed experimental data regarding its physicochemical properties, comprehensive spectroscopic characterization, and specific biological mechanism of action. Further research is warranted to fully elucidate these aspects and unlock the potential of this compound in therapeutic applications.

References

Feudomycin A: An Enigma in the Anti-Tumor Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, a comprehensive profile of the anti-tumor activity of Feudomycin A remains elusive. Publicly available scientific literature and databases currently lack specific quantitative data on its efficacy against cancer cell lines and in vivo tumor models. Consequently, a detailed technical guide on its anti-tumor spectrum, including experimental protocols and signaling pathway analyses, cannot be constructed at this time.

This compound is known to be a secondary metabolite produced by the bacterium Streptomyces coeruleorubidus[1][2]. However, beyond its identification as a natural product, its biological activities, particularly its anti-tumor capabilities, have not been extensively characterized in published research.

The absence of specific data for this compound prevents the fulfillment of the core requirements for a detailed technical guide as requested. This includes:

  • Quantitative Data Presentation: No IC50 values (a measure of a substance's potency in inhibiting a specific biological or biochemical function) for various cancer cell lines or data on tumor growth inhibition in animal models could be found for this compound.

  • Detailed Experimental Protocols: Without published studies, the specific methodologies for in vitro and in vivo experiments involving this compound cannot be provided.

  • Signaling Pathway Visualization: The molecular targets and specific signaling pathways modulated by this compound remain uncharacterized, making it impossible to generate the requested diagrams.

For researchers, scientists, and drug development professionals interested in the anti-tumor potential of novel anthracyclines, the current landscape suggests that this compound represents an unexplored area. Future research would be necessary to isolate and characterize this compound, followed by systematic screening against a panel of cancer cell lines to determine its cytotoxic profile. Positive in vitro results would then warrant further investigation into its mechanism of action and efficacy in preclinical in vivo models.

Until such studies are conducted and published, the anti-tumor activity spectrum of this compound will remain an open question within the scientific community.

References

Feudomycin A: A Technical Overview of its Anticipated Cytotoxic Properties Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the cytotoxicity of Feudomycin A against cancer cell lines. This document, therefore, provides a technical guide based on the known characteristics of the broader anthracycline class of compounds, to which this compound belongs. The experimental protocols and signaling pathways described are generalized examples and should not be considered as validated for this compound specifically.

Introduction

This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers.[1][2] Anthracyclines are known for their broad-spectrum anti-neoplastic activity against both solid and liquid tumors.[1] While specific research on this compound is limited in publicly accessible literature, its structural similarity to other feudomycins, such as Feudomycin B, and other well-studied anthracyclines like doxorubicin and daunorubicin, suggests a comparable mechanism of action.[1][3] This guide outlines the anticipated cytotoxic properties of this compound, drawing parallels from its chemical relatives.

Data Presentation: Anticipated Cytotoxicity

Due to the absence of specific IC50 values for this compound, the following table presents hypothetical data to illustrate how such information would be structured. These values are for illustrative purposes only and are not based on experimental results for this compound.

Cell LineCancer TypeHypothetical IC50 (µM) of this compound
MCF-7Breast AdenocarcinomaData not available
HeLaCervical CancerData not available
K562Chronic Myelogenous LeukemiaData not available
A549Lung CarcinomaData not available
HCT116Colon CarcinomaData not available

Experimental Protocols

The following section details a generalized protocol for a common cytotoxicity assay, the MTT assay, which would be a standard method to determine the IC50 values of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

Generalized Experimental Workflow for Cytotoxicity Testing

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture seeding Cell Seeding in 96-well Plate cell_culture->seeding incubation1 24h Incubation seeding->incubation1 treatment Treatment with This compound incubation1->treatment incubation2 24/48/72h Incubation treatment->incubation2 mtt_assay MTT Assay incubation2->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Anticipated Signaling Pathway: Anthracycline-Induced Apoptosis

The primary mechanism of action for anthracyclines involves the induction of apoptosis (programmed cell death) in cancer cells.[4] This is often initiated by the drug's ability to intercalate with DNA and inhibit the function of topoisomerase II, leading to DNA damage.[1] The subsequent cellular stress triggers a cascade of signaling events culminating in cell death.

apoptosis_pathway feudomycin_a This compound (Anthracycline) dna_intercalation DNA Intercalation feudomycin_a->dna_intercalation topoisomerase_inhibition Topoisomerase II Inhibition feudomycin_a->topoisomerase_inhibition dna_damage DNA Damage dna_intercalation->dna_damage topoisomerase_inhibition->dna_damage p53_activation p53 Activation dna_damage->p53_activation bax_upregulation Bax Upregulation p53_activation->bax_upregulation mitochondria Mitochondria bax_upregulation->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by anthracyclines.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, its classification as an anthracycline provides a strong theoretical framework for its cytotoxic mechanism against cancer cells. It is anticipated that this compound, like other members of its class, would exhibit significant anti-proliferative effects through the induction of DNA damage and subsequent apoptosis. Further empirical research is necessary to quantify the cytotoxic efficacy of this compound against a panel of cancer cell lines and to elucidate the specific signaling pathways it modulates. The protocols and pathways outlined in this guide serve as a foundational template for such future investigations.

References

Feudomycin A: A Preliminary In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Feudomycin A is an anthracycline antibiotic produced by a mutant strain of Streptomyces coeruleorubidus.[] Like other members of the anthracycline class, it is recognized for its anti-tumor cell activity.[] This document provides a preliminary in vitro evaluation of this compound, drawing upon the known characteristics of closely related and well-studied anthracyclines due to the limited availability of specific experimental data for this compound in publicly accessible literature. The information presented herein is intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction

This compound belongs to the anthracycline family of natural products, a class of compounds that are widely used in cancer chemotherapy. These compounds are known to exert their cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the function of topoisomerase II, an enzyme critical for DNA replication and repair. This interference with DNA metabolism ultimately leads to the induction of apoptosis in rapidly dividing cancer cells. Given its classification as an anthracycline, this compound is presumed to share these fundamental mechanisms of action. This guide will summarize the expected in vitro biological activities, relevant experimental protocols, and associated cellular pathways.

In Vitro Biological Activity

Table 1: Representative Cytotoxicity of Daunorubicin against various cancer cell lines
Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia0.01 - 0.1
HL-60Acute Promyelocytic Leukemia0.05 - 0.5
MCF-7Breast Adenocarcinoma0.1 - 1.0
HeLaCervical Adenocarcinoma0.2 - 2.0
A549Lung Carcinoma0.5 - 5.0

Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and incubation time. The values presented are a general range collated from various studies.

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Daunorubicin against bacterial strains
Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positive1 - 10
Streptococcus pneumoniaeGram-positive2 - 20
Bacillus subtilisGram-positive0.5 - 5
Escherichia coliGram-negative>100
Pseudomonas aeruginosaGram-negative>100

Note: Anthracyclines generally exhibit greater activity against Gram-positive bacteria due to differences in cell wall structure.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the evaluation of this compound's anti-tumor and antimicrobial properties. These protocols are standard in the field and can be adapted for the specific investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The presumed mechanism of action of this compound, consistent with other anthracyclines, involves the induction of apoptosis through DNA damage. The following diagrams illustrate the key signaling pathways.

FeudomycinA_MOA cluster_cell Cancer Cell FeudomycinA This compound DNA Nuclear DNA FeudomycinA->DNA Intercalation TopoisomeraseII Topoisomerase II FeudomycinA->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Stabilizes cleavage complex Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Proposed mechanism of action for this compound in cancer cells.

The induction of apoptosis by anthracyclines is a complex process involving both intrinsic and extrinsic pathways. The DNA damage caused by this compound is a major trigger for the intrinsic pathway.

Apoptosis_Pathway cluster_apoptosis Apoptosis Signaling Cascade DNA_Damage DNA Damage (this compound) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by DNA damage.

Conclusion

This compound, as a member of the anthracycline class of antibiotics, holds potential as an anti-tumor agent. While direct in vitro experimental data remains scarce, this guide provides a framework for its preliminary evaluation based on the well-established properties of related compounds. The outlined experimental protocols and depicted signaling pathways offer a starting point for researchers to investigate the cytotoxic and antimicrobial activities of this compound. Further studies are warranted to elucidate the specific in vitro profile of this compound and to determine its potential for future drug development.

References

Feudomycin A: A Technical Guide on its Relationship to Daunorubicin and Other Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Feudomycin A, an anthracycline antibiotic, and its relationship to the clinically significant anticancer drug, Daunorubicin. A detailed comparison of their chemical structures, proposed biosynthetic pathways, and mechanisms of action is presented. While quantitative cytotoxicity data for this compound is not extensively available in public literature, this guide synthesizes the known information to provide a framework for future research and drug development. Methodologies for the isolation, characterization, and evaluation of such anthracycline analogs are also detailed.

Introduction to Anthracyclines

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors[1]. Their cytotoxic effects are primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair[2][3]. Daunorubicin, one of the first discovered anthracyclines, remains a cornerstone of combination chemotherapy regimens for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL)[1]. The general structure of anthracyclines consists of a tetracyclic aglycone linked to a daunosamine sugar moiety. Variations in the aglycone structure give rise to a diverse family of compounds with differing potencies and toxicities.

This compound and its Structural Relationship to Daunorubicin

This compound is a naturally occurring anthracycline produced by a mutant strain of the bacterium Streptomyces coeruleorubidus ME130-A4[4][5]. Structurally, this compound is a close analog of Daunorubicin. The primary difference lies in the side chain at the C-9 position of the aglycone ring. This compound possesses an ethyl group (-CH2CH3) at this position, whereas Daunorubicin has an acetyl group (-COCH3)[4]. This seemingly minor modification can have significant implications for the molecule's biological activity and pharmacological properties.

Table 1: Structural Comparison of this compound and Daunorubicin

FeatureThis compoundDaunorubicin
Chemical Formula C₂₇H₃₁NO₉C₂₇H₂₉NO₁₀
Molecular Weight 513.54 g/mol 527.52 g/mol
Aglycone Feudomycinone ADaunomycinone
C-9 Side Chain Ethyl (-CH₂CH₃)Acetyl (-COCH₃)
Daunosamine Sugar PresentPresent

Caption: Key structural differences between this compound and Daunorubicin.

Biosynthesis of Anthracyclines: A Proposed Pathway for this compound

The biosynthesis of anthracyclines like Daunorubicin is a complex process involving polyketide synthases (PKS) and various tailoring enzymes. The general pathway starts with the formation of a polyketide chain, which is then cyclized and modified to form the tetracyclic aglycone. Subsequently, the daunosamine sugar is synthesized and attached to the aglycone.

While the specific gene cluster for this compound biosynthesis in Streptomyces coeruleorubidus ME130-A4 has not been fully elucidated, a proposed pathway can be inferred based on the known biosynthesis of Daunorubicin and the structural difference in the C-9 side chain. The variation likely arises from the selection of a different starter unit during the initiation of polyketide synthesis. Instead of an acetyl-CoA starter unit which leads to the acetyl side chain in Daunorubicin, a propionyl-CoA starter unit would result in the ethyl side chain characteristic of this compound.

This compound Biosynthesis Propionyl_CoA Propionyl-CoA (Starter Unit) PKS Type II Polyketide Synthase (PKS) Propionyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain (Propionyl Starter) PKS->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Aklavinone_analog Aklavinone Analog (Ethyl Side Chain Precursor) Cyclization->Aklavinone_analog Tailoring_Enzymes Tailoring Enzymes (Hydroxylation, etc.) Aklavinone_analog->Tailoring_Enzymes Feudomycinone_A Feudomycinone A (Aglycone) Tailoring_Enzymes->Feudomycinone_A Glycosyltransferase Glycosyltransferase Feudomycinone_A->Glycosyltransferase Daunosamine_Synth Daunosamine Biosynthesis Daunosamine TDP-Daunosamine Daunosamine_Synth->Daunosamine Daunosamine->Glycosyltransferase Feudomycin_A This compound Glycosyltransferase->Feudomycin_A

Caption: Proposed biosynthetic pathway for this compound.

Mechanism of Action

The mechanism of action of this compound has not been explicitly studied. However, given its structural similarity to Daunorubicin, it is highly probable that it shares a similar mode of action. The planar tetracyclic ring system is expected to intercalate between DNA base pairs, leading to the inhibition of DNA replication and transcription. Furthermore, the daunosamine sugar is likely to play a crucial role in stabilizing the DNA-drug complex.

A key aspect of anthracycline cytotoxicity is the inhibition of topoisomerase II. These drugs stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and subsequent apoptosis. It is anticipated that this compound also functions as a topoisomerase II poison.

Anthracycline Mechanism of Action Anthracycline Anthracycline (e.g., this compound, Daunorubicin) Intercalation DNA Intercalation Anthracycline->Intercalation 1 Stabilization Stabilization of Cleavable Complex Anthracycline->Stabilization 2 DNA Cellular DNA DNA->Intercalation TopoII_Complex Topoisomerase II- DNA Complex DNA->TopoII_Complex Inhibition_Rep Inhibition of DNA Replication & Transcription Intercalation->Inhibition_Rep TopoII Topoisomerase II TopoII->TopoII_Complex TopoII_Complex->Stabilization Strand_Breaks DNA Strand Breaks Stabilization->Strand_Breaks Apoptosis Apoptosis Strand_Breaks->Apoptosis Inhibition_Rep->Apoptosis

Caption: General mechanism of action for anthracyclines.

Quantitative Data on Cytotoxicity

A critical aspect of evaluating novel anticancer agents is the determination of their cytotoxic potency against various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC₅₀). While extensive data is available for Daunorubicin, publicly accessible quantitative cytotoxicity data for this compound is currently limited. One study notes its "anti-tumor cell activity" but does not provide specific IC₅₀ values[6].

Table 2: Comparative Cytotoxicity (IC₅₀ Values)

CompoundCell LineIC₅₀ (µM)Reference
This compound Various Cancer Cell LinesNot Available-
Daunorubicin P388 Murine Leukemia~0.05[7]
HL-60 Human Promyelocytic Leukemia~0.1[8]
K562 Human Chronic Myelogenous Leukemia~0.2[8]
A549 Human Lung Carcinoma>10[8]
MCF-7 Human Breast Adenocarcinoma~0.5[8]

Caption: IC₅₀ values of Daunorubicin against various cancer cell lines. Data for this compound is not currently available in the public domain.

Experimental Protocols

Isolation and Purification of Feudomycins

The following is a general protocol for the isolation and purification of anthracyclines from Streptomyces fermentation broth, which can be adapted for this compound.

  • Fermentation: Culture the mutant strain of Streptomyces coeruleorubidus ME130-A4 in a suitable liquid medium for several days to allow for the production of feudomycins[4].

  • Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the anthracyclines from the mycelium and the broth using an organic solvent such as chloroform or ethyl acetate.

  • Purification:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of chloroform and methanol to separate the different feudomycin analogs.

    • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid).

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Isolation and Purification Workflow Fermentation 1. Fermentation of S. coeruleorubidus ME130-A4 Extraction 2. Solvent Extraction (Mycelium & Broth) Fermentation->Extraction Silica_Gel 3. Silica Gel Column Chromatography Extraction->Silica_Gel HPLC 4. Reverse-Phase HPLC Purification Silica_Gel->HPLC Characterization 5. Structural Characterization (MS, NMR) HPLC->Characterization Pure_Feudomycin_A Pure this compound Characterization->Pure_Feudomycin_A

References

In-Depth Technical Guide: Feudomycin A Production by Mutant Strain 4N-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Feudomycin A-producing mutant strain 4N-140, derived from Streptomyces coeruleorubidus ME130-A4. It details the strain development through mutagenesis, fermentation processes, and a hypothetical biosynthetic pathway, offering valuable insights for research and development in novel anthracycline antibiotics.

Strain Development and Mutagenesis

The production of this compound was achieved through the targeted mutagenesis of Streptomyces coeruleorubidus ME130-A4, a known producer of daunorubicin-related anthracyclines. The mutant strain, designated 4N-140, was isolated following a multi-step mutagenesis protocol involving both chemical and physical mutagens.[1]

Parental Strain
  • Organism: Streptomyces coeruleorubidus

  • Strain Designation: ME130-A4

Mutagenesis Protocol

The strain 4N-140 was developed through a sequential treatment with N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and ultraviolet (UV) irradiation.[1] While the seminal publication does not provide exhaustive details on the protocol, a generalized methodology based on standard practices for Streptomyces mutagenesis is outlined below.

1.2.1. Spore Suspension Preparation

  • Cultivate the parental strain S. coeruleorubidus ME130-A4 on a suitable agar medium (e.g., ISP Medium 4) at 28°C for 7-10 days to allow for sporulation.

  • Harvest the mature spores by gently scraping the agar surface in the presence of a sterile saline solution (e.g., 0.9% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).

  • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Wash the spores by centrifugation and resuspend in a sterile buffer (e.g., 0.1 M Tris-HCl, pH 7.2).

  • Determine the spore concentration using a hemocytometer or by plating serial dilutions.

1.2.2. NTG Mutagenesis

  • Adjust the spore suspension to a concentration of approximately 10⁸ spores/mL in a suitable buffer.

  • Prepare a fresh stock solution of NTG (e.g., 1 mg/mL in sterile distilled water).

  • Add NTG to the spore suspension to a final concentration typically ranging from 0.5 to 1.0 mg/mL.

  • Incubate the suspension at a controlled temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 30-60 minutes). The optimal exposure time should be determined by generating a kill curve.

  • Terminate the mutagenesis by pelleting the spores, washing them multiple times with sterile saline or buffer to remove residual NTG.

1.2.3. UV Mutagenesis

  • Resuspend the NTG-treated or wild-type spores in sterile saline.

  • Spread a defined volume of the spore suspension onto the surface of a suitable agar medium in a petri dish.

  • Expose the plates to UV radiation (254 nm) at a specific dose. The optimal dose is typically one that results in a 90-99% kill rate. This is determined by preliminary experiments exposing the spores to varying durations of UV light.

  • Following irradiation, incubate the plates in the dark to prevent photoreactivation.

Mutant Screening and Selection
  • Following mutagenesis, individual colonies are isolated and cultivated in a liquid medium.

  • The culture broths are then analyzed for the production of novel compounds and the absence of parental strain metabolites. This is typically achieved using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Mutants exhibiting a different metabolite profile, such as the production of this compound, are selected for further characterization. The strain 4N-140 was identified as a producer of new anthracyclines, this compound and B.[1]

Fermentation for this compound Production

Details regarding the specific fermentation parameters for optimal this compound production by strain 4N-140 are not extensively documented in the available literature. However, a general framework for Streptomyces fermentation can be applied and optimized.

Culture Media

A complex medium rich in carbohydrates and nitrogen sources is typically employed for antibiotic production by Streptomyces.

Table 1: Hypothetical Fermentation Medium Composition

ComponentConcentration (g/L)Purpose
Glucose20-40Primary Carbon Source
Soluble Starch10-20Complex Carbon Source
Soybean Meal10-20Nitrogen and Carbon Source
Yeast Extract2-5Nitrogen and Growth Factor Source
CaCO₃1-3pH Buffering Agent
Trace Element Solution1 mLProvides essential micronutrients
Fermentation Conditions
  • Inoculum: A 5-10% (v/v) inoculum from a 48-72 hour seed culture.

  • Temperature: 28-30°C

  • pH: Maintained between 6.8 and 7.2.

  • Aeration: High aeration is crucial for the growth of Streptomyces and antibiotic production. This is achieved through vigorous shaking in shake flasks or sparging in fermenters.

  • Fermentation Time: Typically 7-10 days.

Product Isolation and Purification

The recovery of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.

Experimental Workflow for this compound Purification

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Concentration Concentration in vacuo Crude_Extract->Concentration Concentrated_Extract Concentrated Extract Concentration->Concentrated_Extract Silica_Gel_Chromatography Silica Gel Chromatography Concentrated_Extract->Silica_Gel_Chromatography Purified_Feudomycin_A Purified this compound Silica_Gel_Chromatography->Purified_Feudomycin_A

Caption: Generalized workflow for the extraction and purification of this compound.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been fully elucidated. However, as an anthracycline, its biosynthesis is expected to follow the general scheme of polyketide synthesis. This compound is an analog of daunorubicin, with the key difference being the presence of an ethyl group instead of an acetyl group at the C-9 position of the aglycone.[1] This suggests a variation in the starter unit or a modification in the polyketide chain extension during biosynthesis.

The proposed biosynthesis starts with a propionyl-CoA starter unit (to account for the ethyl side chain) and nine malonyl-CoA extender units. The resulting polyketide chain undergoes a series of cyclizations and modifications to form the tetracyclic aglycone, feudomycinone. This is followed by glycosylation with TDP-L-daunosamine.

Hypothetical Biosynthetic Pathway of this compound

G Propionyl_CoA Propionyl-CoA PKS Polyketide Synthase (PKS) Propionyl_CoA->PKS Malonyl_CoA 9x Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Cyclases Cyclases Polyketide_Chain->Cyclases Feudomycinone_Aglycone Feudomycinone (Aglycone) Cyclases->Feudomycinone_Aglycone Glycosyltransferase Glycosyltransferase Feudomycinone_Aglycone->Glycosyltransferase TDP_L_Daunosamine TDP-L-Daunosamine TDP_L_Daunosamine->Glycosyltransferase Feudomycin_A This compound Glycosyltransferase->Feudomycin_A

Caption: A proposed biosynthetic pathway for this compound.

Quantitative Data

The original publication on the discovery of this compound does not provide specific production titers for the 4N-140 strain.[1] Further research would be required to quantify the yield of this compound under optimized fermentation conditions.

Table 2: Products of S. coeruleorubidus ME130-A4 and Mutant 4N-140

StrainKey Products
S. coeruleorubidus ME130-A4 (Parental)Daunorubicin and related anthracyclines
4N-140 (Mutant)This compound, Feudomycin B, Feudomycinone C, Feudomycinone D[1]

Conclusion

The mutant strain 4N-140 of Streptomyces coeruleorubidus represents a significant achievement in the generation of novel anthracycline antibiotics through classical strain improvement techniques. While detailed production data is not publicly available, the methodologies outlined in this guide provide a solid foundation for researchers to replicate and potentially improve upon the production of this compound. Further investigation into the genetic basis of the 4N-140 mutation and the elucidation of the complete biosynthetic pathway could open new avenues for the engineered production of novel and more potent anti-tumor agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Feudomycin A using MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is an anthracycline antibiotic. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized anthracyclines, such as doxorubicin and its analogue Feudomycin B, suggests a potent anti-cancer activity. Anthracyclines are known to exert their cytotoxic effects through mechanisms including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to programmed cell death or apoptosis.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays are fundamental in pre-clinical drug development to determine the dose-dependent effects of a compound on cell viability and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).

Principle of the Assays

Both MTT and XTT assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[1] A solubilization step is required to dissolve the formazan crystals before measuring the absorbance.

  • XTT Assay: The XTT tetrazolium salt is reduced to a water-soluble orange formazan product. This assay does not require a solubilization step, making the protocol simpler and faster.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines as determined by MTT and XTT assays. These values are for illustrative purposes to guide data presentation.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM) - this compoundIC50 (µM) - Doxorubicin (Control)
MCF-7Breast AdenocarcinomaMTT480.850.52
A549Lung CarcinomaMTT481.200.78
HeLaCervical CancerXTT480.950.60
K562Chronic Myelogenous LeukemiaXTT480.600.41

Experimental Protocols

Materials and Reagents
  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and stored at -20°C)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, K562)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered and stored protected from light at 4°C)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • XTT reagent and activation reagent (commercially available kits are recommended)

  • Multi-well spectrophotometer (plate reader)

Protocol 1: MTT Cytotoxicity Assay

This protocol is a widely used method for assessing cell viability and the cytotoxic potential of a compound.[1][2]

1. Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Include wells with medium only to serve as a blank control. e. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

2. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. b. After the 24-hour incubation, carefully aspirate the medium from the wells. c. Add 100 µL of the this compound dilutions to the respective wells. d. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., 0.1% DMSO). e. Include an untreated control (cells with fresh medium only). f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation: a. Following the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

4. Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cells. b. Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.

5. Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis: a. Subtract the absorbance of the blank (medium only) from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: XTT Cytotoxicity Assay

This protocol offers a more streamlined approach as it does not require a solubilization step.

1. Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 from the MTT Assay Protocol.

2. XTT Reagent Preparation and Addition: a. Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions. A typical ratio is 50:1 (XTT reagent:activation reagent). b. After the desired drug incubation period, add 50 µL of the freshly prepared XTT working solution to each well.

3. Incubation: a. Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.

4. Absorbance Measurement: a. Measure the absorbance of the soluble formazan at 450 nm using a multi-well spectrophotometer. A reference wavelength of 650 nm is recommended to correct for non-specific background absorbance.

5. Data Analysis: a. Follow step 6 from the MTT Assay Protocol to calculate cell viability and determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Data Analysis cell_culture 1. Culture and Harvest Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_treatment 4. Treat Cells with this compound cell_seeding->drug_treatment drug_prep 3. Prepare this compound Dilutions drug_prep->drug_treatment reagent_add 5. Add MTT or XTT Reagent drug_treatment->reagent_add incubation 6. Incubate for Formazan Production reagent_add->incubation solubilization 7. Solubilize Formazan (MTT only) incubation->solubilization read_plate 8. Read Absorbance solubilization->read_plate data_analysis 9. Calculate % Viability and IC50 read_plate->data_analysis

Caption: Workflow for MTT/XTT cytotoxicity assays.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of anthracyclines, the following diagram illustrates the likely signaling pathway for this compound-induced cell death.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion FeudomycinA This compound DNA DNA Intercalation FeudomycinA->DNA TopoisomeraseII Topoisomerase II Inhibition FeudomycinA->TopoisomeraseII ROS Reactive Oxygen Species (ROS) Generation FeudomycinA->ROS DNA_damage DNA Damage DNA->DNA_damage TopoisomeraseII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction CytochromeC Cytochrome c Release Mito_dysfunction->CytochromeC CytochromeC->Apoptosis

Caption: Putative mechanism of this compound cytotoxicity.

References

Application Notes and Protocols for Feudomycin A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is an antibiotic agent that has demonstrated anti-tumor cell activity[]. As a derivative of daunorubicin, its mechanism of action is anticipated to involve the disruption of DNA replication and transcription, ultimately leading to cell death[][2]. This document provides detailed protocols for determining the effective dosage of this compound in cancer cell lines and characterizing its cellular effects. The primary assays covered include the assessment of cell viability, induction of apoptosis, and analysis of cell cycle progression.

I. Dosage Determination using Cell Viability Assays

To determine the optimal concentration of this compound for your experiments, it is crucial to perform a dose-response analysis to establish the IC50 (half-maximal inhibitory concentration) value in your specific cell line. The MTT or MTS assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[3].

Table 1: Recommended Concentration Range for Initial this compound Screening
Concentration (µM)
0.01
0.1
1
10
25
50
100

Note: This is a suggested starting range. The optimal concentrations may vary depending on the cell line.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures[3][4].

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidic SDS solution)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader[4].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

II. Characterization of this compound-Induced Apoptosis

Feudomycin B, a related compound, is known to induce apoptosis through the intrinsic mitochondrial pathway[5]. The Annexin V assay is a standard method for detecting early-stage apoptosis.

Protocol 2: Annexin V Apoptosis Assay

This protocol is based on established Annexin V staining procedures[6][7][8].

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration and a higher concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension[9].

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark[9].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible[9].

Table 2: Interpretation of Annexin V/PI Staining
Cell PopulationAnnexin VPropidium Iodide (PI)
Viable CellsNegativeNegative
Early Apoptotic CellsPositiveNegative
Late Apoptotic/Necrotic CellsPositivePositive
Necrotic CellsNegativePositive

III. Analysis of Cell Cycle Progression

Anti-tumor agents often induce cell cycle arrest. Propidium iodide (PI) staining followed by flow cytometry is a common method to analyze the distribution of cells in different phases of the cell cycle[10][11].

Protocol 3: Cell Cycle Analysis with Propidium Iodide

This protocol is a standard procedure for cell cycle analysis[12][13].

Materials:

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 400 µl of PBS. While gently vortexing, add 1 ml of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes[12].

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 400 µL of PI staining solution and 50 µL of RNase A solution[12].

  • Incubation: Incubate at room temperature for 5-10 minutes[12].

  • Analysis: Analyze the samples by flow cytometry.

Table 3: Expected Changes in Cell Cycle Distribution after Treatment
Cell Cycle PhasePotential Change with this compound
G0/G1Accumulation (G1 arrest)
SAccumulation (S phase arrest)
G2/MAccumulation (G2/M arrest)
Sub-G1Increase (indicative of apoptotic cells with fragmented DNA)

IV. Investigation of Molecular Mechanisms via Western Blotting

To understand the signaling pathways affected by this compound, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol 4: Western Blotting for Protein Expression

This is a general Western blotting protocol[14][15].

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, p53, p21, Cyclin D1, CDK4, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for this compound Dosage Determination and Characterization

G cluster_0 Phase 1: Dosage Determination cluster_1 Phase 2: Cellular Effect Characterization A Cancer Cell Line Culture B This compound Serial Dilutions A->B C MTT/MTS Assay (24, 48, 72h) B->C D Determine IC50 C->D E Treat cells with IC50 and higher concentrations D->E Use IC50 for further experiments F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Western Blotting E->H

Caption: Workflow for this compound dosage and effect analysis.

Diagram 2: Hypothesized Signaling Pathway of this compound-Induced Apoptosis

G FeudomycinA This compound DNA_Damage DNA Damage (Intercalation/Topoisomerase II Inhibition) FeudomycinA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

Diagram 3: Logical Flow for Cell Cycle Analysis

G Start Treat Cells with This compound Fixation Fix with 70% Ethanol Start->Fixation Staining Stain with PI/RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis G1 G0/G1 Phase Analysis->G1 S S Phase Analysis->S G2M G2/M Phase Analysis->G2M SubG1 Sub-G1 (Apoptosis) Analysis->SubG1

Caption: Logical steps for cell cycle analysis via flow cytometry.

References

Application Notes and Protocols for Feudomycin A: HPLC Purification and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and analysis of Feudomycin A, an anthracycline antibiotic, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the separation of anthracyclines and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Introduction

This compound is a member of the anthracycline class of compounds, which are widely recognized for their potent anticancer activities. Accurate purification and quantitative analysis are critical for preclinical and clinical development, ensuring the purity, stability, and potency of the drug substance. HPLC is a powerful and versatile technique for both the preparative purification of this compound from synthesis reaction mixtures or fermentation broths and for the precise analytical quantification of the compound and its related impurities.

This guide details reverse-phase HPLC (RP-HPLC) methods, which are ideally suited for the separation of moderately polar compounds like this compound. The protocols provided are starting points and may require optimization based on the specific sample matrix and instrumentation.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for method development.

PropertyValue
Molecular Formula C₂₇H₃₁NO₉
Molecular Weight 513.54 g/mol
General Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water.
UV-Vis Absorption Exhibits characteristic absorbance maxima in the UV-Vis spectrum, typical for the anthracycline chromophore. A common detection wavelength is 254 nm, with additional absorbance in the visible range around 480-495 nm.

Analytical HPLC Method for this compound

This method is designed for the quantitative analysis of this compound, suitable for purity assessment, stability studies, and pharmacokinetic analysis.

Experimental Protocol: Analytical HPLC

Objective: To determine the purity of a this compound sample and quantify the active pharmaceutical ingredient (API).

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1% in water, v/v) or Phosphoric acid (to adjust pH)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Table 1: Analytical HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
15.04060
20.02080
25.02080
25.18020
30.08020

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B).

  • Dissolve the sample to be analyzed in the initial mobile phase composition to an approximate concentration of 50 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the reference standard.

  • Determine the concentration of this compound in the sample by interpolation from the calibration curve.

  • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Representative Analytical Data

Table 2: Representative Retention Times for Analytical HPLC

CompoundRetention Time (minutes)
Process-related Impurity 14.2
This compound12.5
Process-related Impurity 216.8

Note: Retention times are representative and may vary depending on the specific HPLC system and column used.

Preparative HPLC Method for Purification of this compound

This method is designed for the isolation and purification of this compound from crude mixtures.

Experimental Protocol: Preparative HPLC

Objective: To purify this compound from a crude synthesis or extraction mixture.

Materials and Reagents:

  • Crude this compound mixture

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (0.1% in water, v/v)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation:

  • Preparative HPLC system with a high-pressure gradient pump

  • Autosampler or manual injector

  • UV-Vis detector with a preparative flow cell

  • Fraction collector

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 3
Flow Rate 20 mL/min
Injection Volume 1-5 mL (depending on concentration and column capacity)
Detection Wavelength 254 nm

Table 3: Preparative HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
30.05050
40.01090
45.01090
45.19010
55.09010

Sample Preparation:

  • Dissolve the crude this compound mixture in a minimal amount of methanol or the initial mobile phase composition.

  • Centrifuge the solution to remove any insoluble material.

  • Filter the supernatant through a 0.45 µm filter.

Purification and Post-Processing:

  • Inject the prepared sample onto the preparative HPLC system.

  • Monitor the chromatogram and collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using the analytical HPLC method described in Section 3.

  • Pool the fractions with the desired purity.

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain purified this compound as a solid.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow cluster_analytical Analytical HPLC Workflow cluster_preparative Preparative HPLC Workflow A_Prep Sample & Standard Preparation A_Inject HPLC Injection A_Prep->A_Inject A_Separation Chromatographic Separation A_Inject->A_Separation A_Detect UV-Vis Detection (254 nm) A_Separation->A_Detect A_Data Data Acquisition & Analysis A_Detect->A_Data A_Result Purity & Concentration Report A_Data->A_Result P_Prep Crude Sample Preparation P_Inject Prep HPLC Injection P_Prep->P_Inject P_Separation Chromatographic Separation P_Inject->P_Separation P_Fraction Fraction Collection P_Separation->P_Fraction P_Analysis Purity Analysis (Analytical HPLC) P_Fraction->P_Analysis P_Pool Pooling of Pure Fractions P_Analysis->P_Pool P_Post Solvent Removal & Lyophilization P_Pool->P_Post P_Final Purified This compound P_Post->P_Final

Application Note: Molecular Weight Determination of Feudomycin A by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a standardized protocol for the accurate determination of the molecular weight of Feudomycin A, an aminoglycoside antibiotic, using Electrospray Ionization Mass Spectrometry (ESI-MS). The described methodology is crucial for identity confirmation and purity assessment in research, development, and quality control of this potential therapeutic agent. The protocol outlines sample preparation, instrument parameters, and data analysis, and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an anthracycline antibiotic with the chemical formula C₂₇H₃₁NO₉ and a theoretical monoisotopic mass of 513.200 g/mol .[1] Accurate mass measurement is a critical step in the structural elucidation and quality control of natural products like this compound. Mass spectrometry, particularly with soft ionization techniques such as Electrospray Ionization (ESI), is a powerful tool for determining the molecular weight of non-volatile and thermally labile compounds.[2] ESI allows for the ionization of molecules directly from a solution into the gas phase with minimal fragmentation, making it ideal for analyzing complex molecules like this compound. This protocol provides a robust method for obtaining high-resolution mass spectra for accurate molecular weight determination.

Experimental Principle

The method utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source. This compound is first dissolved in a suitable solvent and can be introduced into the mass spectrometer via direct infusion or after separation on a liquid chromatography system. In the ESI source, the sample solution is nebulized and subjected to a strong electric field, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecular ions ([M+H]⁺) into the gas phase. These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the analyte.

Materials and Reagents

  • This compound reference standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Instrumentation

  • A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) equipped with an ESI source.

  • A compatible Liquid Chromatography (LC) system (for LC-MS analysis).

Experimental Protocol

5.1. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL by diluting with a mobile phase simulant (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

5.2. Mass Spectrometer Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 - 4.5 kV
Nebulizer Gas (Nitrogen)2 - 4 Bar
Drying Gas (Nitrogen)8 - 12 L/min
Drying Gas Temperature250 - 350 °C
Mass Range (m/z)100 - 1000
Data AcquisitionProfile Mode
Collision Energy (for MS/MS)10 - 40 eV (for fragmentation studies)

5.3. Data Acquisition and Analysis

  • Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the selected mass range to ensure high mass accuracy.

  • Direct Infusion (optional): Infuse the prepared this compound working solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • LC-MS Analysis (recommended): Inject 1-5 µL of the prepared sample onto a suitable C18 column. A generic gradient can be used, for example, starting from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 15 minutes.

  • Data Processing: Process the acquired raw data using the instrument's software. Identify the peak corresponding to the protonated molecule of this compound ([M+H]⁺). The theoretical m/z for [M+H]⁺ is 514.207.

Data Presentation

The expected mass spectral data for this compound is summarized in the table below.

CompoundChemical FormulaTheoretical Monoisotopic Mass (Da)Expected Ion (Positive Mode)Expected m/z
This compoundC₂₇H₃₁NO₉513.200[M+H]⁺514.207

Visualization of the Experimental Workflow

FeudomycinA_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution working 2. Prepare 10 µg/mL Working Solution stock->working filter 3. Filter Sample (0.22 µm) working->filter lc_ms 4. LC-MS Injection filter->lc_ms Inject into LC-MS esi 5. Electrospray Ionization (ESI) lc_ms->esi analyzer 6. Mass Analysis (Q-TOF/Orbitrap) esi->analyzer raw_data 7. Raw Data Acquisition analyzer->raw_data Generate Mass Spectrum processing 8. Data Processing & Analysis raw_data->processing result 9. Molecular Weight Determination processing->result Drug_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular drug This compound receptor Bacterial Target (e.g., Topoisomerase) drug->receptor Binding dna_damage DNA Damage receptor->dna_damage Inhibition apoptosis Apoptosis / Cell Death dna_damage->apoptosis Induction

References

Feudomycin A: Unraveling its Impact on the Cell Cycle with Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycins are a class of polyketide compounds that have garnered interest for their potential as anticancer agents. While research is ongoing, understanding the precise mechanism of action of these compounds is crucial for their development as therapeutic agents. This document provides detailed application notes and protocols for investigating the effects of Feudomycin A on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Although direct studies on this compound's cell cycle effects are limited, its structural similarity to Feudomycin B suggests a potential mechanism involving topoisomerase II inhibition, leading to DNA damage and cell cycle arrest.[1]

Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][3][4] Propidium iodide is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. By treating cancer cells with this compound and analyzing them with flow cytometry, researchers can elucidate its impact on cell cycle progression and identify potential cell cycle checkpoints that are affected.

Principle of the Assay

This protocol outlines the use of propidium iodide (PI) to stain the DNA of cells that have been treated with this compound. PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase of the cell cycle, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that displays the distribution of the cell population across the different cell cycle phases.

Materials and Reagents

  • This compound

  • Cancer cell line of interest (e.g., HeLa, MCF-7, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • Microcentrifuge tubes

  • Cell culture plates or flasks

Experimental Protocols

1. Cell Culture and Treatment with this compound

  • Seed the chosen cancer cell line in appropriate cell culture plates or flasks with complete culture medium.

  • Allow the cells to attach and grow until they reach approximately 70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 12, 24, 48 hours). Include a vehicle control (DMSO) group.

  • Incubate the cells under standard cell culture conditions (37°C, 5% CO2).

2. Cell Harvesting and Fixation

  • After the treatment period, collect the cell culture medium, which may contain detached, apoptotic cells.

  • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

  • Combine the detached cells with the collected medium from step 1.

  • Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.[5]

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 0.5 mL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[5]

  • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

3. Propidium Iodide Staining

  • Centrifuge the fixed cells at 300 x g for 5 minutes.

  • Carefully decant the ethanol without disturbing the cell pellet.

  • Wash the cells with 5 mL of PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[5]

  • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[5]

4. Flow Cytometry Analysis

  • Transfer the stained cell suspension to flow cytometry tubes.

  • Analyze the samples on a flow cytometer. Set up the instrument to measure the fluorescence in the appropriate channel for PI (typically FL-2 or FL-3).

  • Collect data for at least 10,000 events per sample.

  • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

  • Use appropriate software (e.g., CytExpert, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (DMSO)
This compound (0.1 µM)
This compound (1 µM)
This compound (10 µM)
Positive Control (e.g., Nocodazole)

Data should be presented as mean ± standard deviation from at least three independent experiments.

Visualizations

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed Cancer Cells B Treat with this compound A->B C Harvest & Wash Cells B->C D Fix with 70% Ethanol C->D E Stain with Propidium Iodide D->E F Flow Cytometry Analysis E->F G Quantify Cell Cycle Phases F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Hypothesized Signaling Pathway for this compound-Induced Cell Cycle Arrest

G FeudomycinA This compound TopoisomeraseII Topoisomerase II FeudomycinA->TopoisomeraseII Inhibition DNADamage DNA Double-Strand Breaks TopoisomeraseII->DNADamage Induction ATM_ATR ATM/ATR Kinases DNADamage->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Phosphorylation p21 p21 Expression p53->p21 Upregulation Apoptosis Apoptosis p53->Apoptosis Induction CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibition G2_M_Arrest G2/M Phase Arrest CDK_Cyclin->G2_M_Arrest Leads to

Caption: Hypothesized pathway of this compound action.

Discussion and Interpretation of Results

An increase in the percentage of cells in the G2/M phase, often accompanied by a decrease in the G0/G1 and S phases, would suggest that this compound induces a G2/M cell cycle arrest. This is a common effect of topoisomerase II inhibitors, which cause DNA damage that is primarily detected at the G2 checkpoint. The appearance of a sub-G1 peak in the histogram is indicative of apoptotic cells with fragmented DNA. An increase in the sub-G1 population with increasing concentrations of this compound would suggest that it induces apoptosis in a dose-dependent manner.

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on the cell cycle of cancer cells. By employing flow cytometry with propidium iodide staining, researchers can gain valuable insights into the compound's mechanism of action, which is essential for its further development as a potential anticancer therapeutic. The hypothesized signaling pathway, based on the action of related compounds, offers a starting point for more detailed molecular investigations into the specific targets of this compound.

References

Feudomycin A: Preparation of Stock Solutions and Working Concentrations for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the field of oncology and cancer biology.

Introduction

Feudomycin A is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy against a wide range of cancers.[] Like other anthracyclines, this compound is believed to exert its anti-tumor effects through multiple mechanisms, primarily by interfering with DNA replication and promoting cell death. This document provides detailed protocols for the preparation of this compound stock solutions and their subsequent dilution to working concentrations for in vitro cancer research applications. Additionally, it outlines the key signaling pathways implicated in its mechanism of action.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and subsequent experimental design.

PropertyValueSource
Molecular Formula C₂₇H₃₁NO₉[2][3]
Molecular Weight 513.54 g/mol [2][3]
Appearance Red Powder[]
Melting Point 156-162 °C[]

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Sterile, light-blocking storage vials

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure a clean and sterile workspace. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, as anthracyclines are potent cytotoxic agents.

  • Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated precision balance. Carefully weigh out 1 mg of this compound powder into the tube.

  • Calculating DMSO Volume: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:

    Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1000

    For 1 mg of this compound: Volume (µL) = (1 mg / 513.54 g/mol ) * 1000 = 1.947 µL

    Note: For ease of pipetting and accuracy, it is recommended to prepare a larger volume. For example, weigh out 5 mg of this compound and dissolve it in 9.735 µL of DMSO.

  • Dissolution: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortexing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved, resulting in a clear, red solution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-blocking storage vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

2. Preparation of Working Concentrations for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated micropipettes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5% to minimize solvent-induced cytotoxicity.

  • Example Dilution Series (for a final volume of 1 mL):

    • 100 µM: Add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium.

    • 10 µM: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

    • 1 µM: Prepare an intermediate 100 µM solution as described above. Then, add 10 µL of the 100 µM solution to 990 µL of complete cell culture medium.

    • Sub-micromolar concentrations: Continue the serial dilution from the 1 µM working solution.

  • Application to Cells: Immediately add the freshly prepared working solutions to your cell cultures. Ensure even distribution of the compound within the culture vessel.

Mechanism of Action and Signaling Pathways

This compound, as an anthracycline, is understood to induce cytotoxicity in cancer cells through a multi-faceted mechanism of action. The primary pathways involved are:

  • DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby obstructing the processes of DNA replication and transcription.

  • Topoisomerase II Inhibition: this compound stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of highly reactive oxygen species. This surge in ROS induces oxidative stress within the cancer cells, causing damage to DNA, proteins, and lipids, and further contributing to apoptosis.

Visualizations

FeudomycinA_Workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Calculate Volume vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute apply Apply to Cell Culture dilute->apply

Caption: Workflow for preparing this compound solutions.

FeudomycinA_Pathway This compound Anti-Tumor Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FeudomycinA This compound DNA_Intercalation DNA Intercalation FeudomycinA->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition FeudomycinA->TopoII_Inhibition ROS_Generation ROS Generation FeudomycinA->ROS_Generation Replication_Block Replication/Transcription Block DNA_Intercalation->Replication_Block DSB DNA Double-Strand Breaks TopoII_Inhibition->DSB Apoptosis Apoptosis Replication_Block->Apoptosis DSB->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: this compound's mechanism of action.

References

Application Notes and Protocols for Feudomycin A in Animal Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers.[1][2] While specific preclinical data on this compound in animal tumor models is limited in publicly available literature, its classification as an anthracycline provides a strong foundation for designing robust experimental protocols. Anthracyclines, such as the well-studied doxorubicin and daunorubicin, exert their anticancer effects through multiple mechanisms, primarily by interfering with DNA metabolism and function.[1][2][3][4]

These application notes provide a detailed framework for the experimental design of in vivo studies to evaluate the anti-tumor efficacy of this compound. The protocols are based on established methodologies for testing anthracycline antibiotics in animal tumor models.

Mechanism of Action of Anthracyclines

Anthracyclines are cytotoxic agents that primarily target rapidly dividing cancer cells. Their multi-faceted mechanism of action includes:

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1][2][5][6]

  • Topoisomerase II Inhibition: They form a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of double-strand breaks and ultimately triggers apoptosis (programmed cell death).[1][2][5][4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of highly reactive free radicals. These ROS can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[1][5][4][6]

Signaling Pathway for Anthracycline-Induced Apoptosis

Anthracycline_Mechanism FeudomycinA This compound (Anthracycline) DNA Nuclear DNA FeudomycinA->DNA Intercalation TopoII Topoisomerase II FeudomycinA->TopoII Inhibition Mitochondria Mitochondria FeudomycinA->Mitochondria Redox Cycling CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest TopoII->DNA Causes DNA Double-Strand Breaks ROS Reactive Oxygen Species (ROS) ROS->DNA Damage Apoptosis Apoptosis ROS->Apoptosis Mitochondria->ROS CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound as an anthracycline.

Experimental Design for Animal Tumor Models

The following outlines a comprehensive experimental design for evaluating the in vivo anti-tumor activity of this compound.

Animal Model Selection

The choice of animal model is critical for the relevance of the study. Commonly used models for testing anti-cancer agents include:

  • Syngeneic Models: These involve transplanting a tumor derived from a specific inbred strain of mouse into a mouse of the same strain, thus preserving a competent immune system.

  • Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice). This is a widely used model to assess the efficacy of a drug on human cancers.

Tumor Cell Lines

A variety of human and murine cancer cell lines can be utilized, depending on the research focus. It is advisable to include cell lines with known sensitivity and resistance to other anthracyclines for comparative analysis.

Experimental Groups

A typical study design would include the following groups:

Group IDTreatmentAnimal Number (n)Rationale
1Vehicle Control8-10To assess tumor growth in the absence of any treatment.
2This compound (Dose 1)8-10To evaluate the efficacy of a low dose of this compound.
3This compound (Dose 2)8-10To evaluate the efficacy of a medium dose of this compound.
4This compound (Dose 3)8-10To evaluate the efficacy of a high dose of this compound.
5Positive Control (e.g., Doxorubicin)8-10To compare the efficacy of this compound to a standard-of-care anthracycline.
Dosing and Administration
  • Dose Range Finding: A preliminary dose-range finding study is essential to determine the maximum tolerated dose (MTD) of this compound.

  • Route of Administration: Anthracyclines are typically administered intravenously (IV) or intraperitoneally (IP).[7]

  • Dosing Schedule: Treatment can be administered daily, every other day, or on a weekly schedule, depending on the MTD and the specific goals of the study.

Experimental Protocols

Protocol 1: Tumor Implantation and Growth Monitoring
  • Cell Culture: Culture the selected cancer cell line under sterile conditions according to standard protocols.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the experimental animals.

  • Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into the different treatment groups.

Protocol 2: Drug Preparation and Administration
  • Drug Formulation: Dissolve this compound hydrochloride in a sterile, biocompatible vehicle (e.g., saline or 5% dextrose solution). Prepare fresh on each day of dosing.

  • Dose Calculation: Calculate the volume of the drug solution to be administered to each animal based on its body weight.

  • Administration: Administer the drug or vehicle control according to the predetermined route and schedule.

Protocol 3: Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group.

  • Body Weight: Monitor the body weight of the animals regularly as an indicator of systemic toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Survival Analysis: In some studies, the endpoint may be survival, in which case animals are monitored until a humane endpoint is reached.

  • Histopathology: At the end of the study, collect tumors and major organs for histopathological analysis to assess drug efficacy and potential toxicity.

Experimental Workflow

Experimental_Workflow Start Start CellCulture Tumor Cell Culture Start->CellCulture Implantation Tumor Cell Implantation in Mice CellCulture->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer this compound, Vehicle, or Positive Control Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Analysis Data Analysis: TGI, Body Weight, Survival Endpoint->Analysis Histology Histopathological Analysis Endpoint->Histology End End Analysis->End Histology->End

Caption: In vivo experimental workflow for this compound.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition
Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle ControlN/A
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control
Table 2: Systemic Toxicity
Treatment GroupMean Body Weight Change (%) ± SEMNotable Clinical Observations
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control

Conclusion

This document provides a comprehensive guide for designing and conducting in vivo studies to evaluate the anti-tumor efficacy of this compound. By following these established protocols for anthracyclines, researchers can generate robust and reliable data to advance the development of this promising anti-cancer agent. Due to the limited specific data on this compound, it is crucial to perform careful dose-escalation studies to establish a safe and effective therapeutic window.

References

Application Notes and Protocols for Feudomycin A in High-Throughput Screening for Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is an anthracycline-like compound with potential as an anticancer agent. While specific data on this compound is limited, its structural similarity to well-characterized anthracyclines, such as doxorubicin and daunorubicin, suggests a comparable mechanism of action. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its anticancer properties. The protocols and data presented are based on established methodologies for similar compounds and serve as a guide for initiating research with this compound.

Disclaimer: The following protocols and data are based on the assumed activity of this compound as an anthracycline-like agent due to the limited availability of specific experimental data for this compound. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

Mechanism of Action (Assumed)

Based on its structural similarity to other anthracyclines, this compound is presumed to exert its anticancer effects through a multi-faceted approach:

  • DNA Intercalation: The planar aromatic rings of the this compound molecule are thought to insert between DNA base pairs, disrupting the normal helical structure. This intercalation interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]

  • Topoisomerase II Inhibition: this compound is likely to inhibit topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex, the drug prevents the re-ligation of the DNA strands, leading to double-strand breaks.[1][3]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[1][4]

Data Presentation

The following tables provide representative quantitative data for anthracycline compounds against various cancer cell lines. These values can serve as a benchmark for preliminary experiments with this compound.

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginAssumed IC50 (µM) for this compound
MCF-7Breast0.1 - 1.0
MDA-MB-231Breast0.5 - 5.0
HeLaCervical0.05 - 0.5
A549Lung0.2 - 2.0
K562Leukemia0.01 - 0.2
U2OSOsteosarcoma0.1 - 1.5

Note: These are hypothetical values based on the activity of similar anthracyclines and should be experimentally determined for this compound.[5][6]

Table 2: Comparison of IC50 Values of Common Anthracyclines

CompoundMCF-7 (µM)K562 (µM)U2OS (µM)
Doxorubicin~0.08~0.02~0.15
Daunorubicin~0.12~0.03~0.20
Epirubicin~0.10~0.04~0.18

Source: Adapted from various publicly available datasets and scientific literature. Actual values may vary depending on experimental conditions.[5]

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Anticancer Activity using a Cell Viability Assay

This protocol describes a general workflow for a primary HTS campaign to identify the cytotoxic effects of this compound against a panel of cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 384-well clear-bottom microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay

  • Plate reader capable of luminescence detection

  • Automated liquid handling system (recommended)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cancer cells in complete medium.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 40 µL.

    • Incubate plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete medium. A typical starting concentration range for a primary screen is 0.01 µM to 100 µM.

    • Using an automated liquid handler, add 10 µL of the diluted this compound solution to the corresponding wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol allows for the quantification of apoptotic cells induced by this compound treatment.

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50 value) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-positive, PI-negative cells are considered early apoptotic.

    • FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of cells in each quadrant.

Visualization of Signaling Pathways and Workflows

G Assumed Mechanism of Action of this compound FeudomycinA This compound DNA Nuclear DNA FeudomycinA->DNA Intercalation TopoisomeraseII Topoisomerase II FeudomycinA->TopoisomeraseII Inhibition Mitochondria Mitochondria FeudomycinA->Mitochondria Redox Cycling DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage ROS Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis G High-Throughput Screening Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Cell Seeding (384-well plates) Cell_Culture->Cell_Seeding Compound_Plates This compound Serial Dilution Compound_Addition Compound Addition Compound_Plates->Compound_Addition Cell_Seeding->Compound_Addition Incubation 72h Incubation Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., ATP) Incubation->Viability_Assay Data_Acquisition Luminescence Reading Viability_Assay->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Feudomycin A Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Feudomycin A concentration for various cell viability assays. Given that this compound is an anthracycline antibiotic, this guide addresses common challenges associated with this class of compounds, such as their inherent color and potential for fluorescence interference.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is classified as an anthracycline antibiotic.[1] Like other anthracyclines such as doxorubicin and daunorubicin, its primary mechanism of cytotoxic action is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2] By stabilizing the complex between topoisomerase II and DNA, anthracyclines lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3] Additionally, anthracyclines are known to intercalate into DNA and produce reactive oxygen species (ROS), which contribute to cellular damage.[2][4]

Q2: I am observing high background in my colorimetric assay (e.g., MTT, XTT). Could this compound be interfering with the results?

A2: Yes, this is a common issue with colored compounds like anthracyclines. The reddish color of the compound can absorb light at the same wavelength used to measure the formazan product in MTT or XTT assays, leading to artificially high background readings.[5][6]

Q3: How can I mitigate interference from this compound's color in my cell viability assay?

A3: To minimize interference, it is crucial to include proper controls. For every concentration of this compound tested, you should have corresponding "no-cell" control wells containing only media and the compound. The absorbance from these wells should be subtracted from your experimental wells.[5][6] Alternatively, consider using an assay that is less susceptible to colorimetric interference, such as a luminescence-based ATP assay or a fluorescence-based assay with non-overlapping spectra.[5][7]

Q4: Which cell viability assay is recommended for use with this compound?

A4: An ATP-based luminescence assay, such as the CellTiter-Glo® assay, is highly recommended.[7] This type of assay measures the level of ATP in viable cells, and the luminescent signal is not affected by the color of the compound.[7] This reduces the likelihood of false positives and provides a more accurate assessment of cell viability.

Q5: My untreated control cells show low viability. What could be the issue?

A5: Low viability in untreated controls typically points to issues with cell health or culture conditions rather than the experimental compound. Potential causes include mycoplasma contamination, suboptimal culture conditions (incorrect temperature or CO2 levels), over-confluency of cells before seeding, or harsh cell handling during passaging.

Troubleshooting Guides

This section provides solutions to common problems encountered when performing cell viability assays with this compound.

Problem Potential Cause Recommended Solution
High well-to-well variability 1. Inconsistent cell seeding. 2. "Edge effect" in the microplate due to evaporation. 3. Pipetting errors.1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure consistent pipetting technique.
Low signal or poor dynamic range 1. Suboptimal cell number. 2. Insufficient incubation time with the assay reagent. 3. Incorrect assay choice for the cell line.1. Perform a cell titration experiment to determine the optimal seeding density. 2. Optimize the incubation time for the specific assay and cell line being used. 3. Ensure the chosen assay is sensitive enough to detect changes in your cell line.
IC50 value is higher than expected 1. Compound degradation. 2. Cell line is resistant to this compound. 3. Suboptimal treatment duration.1. Prepare fresh stock solutions of this compound and store them properly. 2. Verify the sensitivity of your cell line to other anthracyclines or consider using a different cell line. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
False-positive results in MTT/XTT assays 1. Direct reduction of the tetrazolium salt by this compound. 2. Interference from the compound's color.1. Run a cell-free control with this compound and the assay reagent to check for direct reduction. 2. As recommended, subtract the background from "no-cell" controls and consider switching to an ATP-based assay.[5]

Illustrative Data Presentation

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present experimental results. Actual IC50 values will vary depending on the cell line, assay conditions, and exposure time.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.5
A549Lung Cancer1.2
HeLaCervical Cancer0.8
HepG2Liver Cancer2.5

Table 2: Example of Raw Data from an ATP-Based Viability Assay.

This compound (µM)RLU (Replicate 1)RLU (Replicate 2)RLU (Replicate 3)Average RLU% Viability
0 (Control)150,000155,000152,500152,500100%
0.1130,000135,000132,500132,50086.9%
0.575,00078,00076,50076,50050.2%
1.040,00042,00041,00041,00026.9%
5.010,00011,00010,50010,5006.9%
10.05,0005,5005,2505,2503.4%

Experimental Protocols

Protocol 1: ATP-Based Luminescence Assay (Recommended)

This protocol is adapted for a reagent like Promega's CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Plate cells in a white-walled, clear-bottom 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Fill any unused outer wells with 100 µL of sterile PBS. Incubate at 37°C with 5% CO2 for 24 hours.

  • Compound Treatment: Prepare a 2x concentrated serial dilution of this compound in culture medium. Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions. Also, set up "no-cell" background control wells containing 100 µL of media and the final concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the "no-cell" background controls from all experimental wells.

    • Calculate the percent viability for each treatment by normalizing to the vehicle-treated control wells (100% viability).

Protocol 2: MTT Colorimetric Assay (with appropriate controls)
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the ATP-based assay protocol, using a clear 96-well plate.

  • MTT Addition: At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Reading: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the average absorbance from the "no-cell" background controls.

    • Calculate the percent viability relative to the vehicle-treated controls.

Visualizations

FeudomycinA_Signaling_Pathway cluster_cell Cytoplasm FeudomycinA This compound CellMembrane Cell Membrane TopoisomeraseII Topoisomerase II DNA_Breaks DNA Double-Strand Breaks TopoisomeraseII->DNA_Breaks Stabilizes complex DNA DNA p53 p53 Activation DNA_Breaks->p53 ROS Reactive Oxygen Species (ROS) ROS->DNA_Breaks Mitochondria Mitochondria Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax Bax Upregulation p53->Bax Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FeudomycinA_internal->TopoisomeraseII Inhibition FeudomycinA_internal->DNA Intercalation FeudomycinA_internal->Mitochondria Induces

Caption: Putative signaling pathway for this compound-induced apoptosis.

Troubleshooting_Workflow Start Inconsistent Assay Results CheckControls Review Controls: - Untreated cells - No-cell background - Positive control Start->CheckControls ControlsOK Controls OK? CheckControls->ControlsOK InvestigateCellHealth Investigate Cell Health: - Mycoplasma test - Culture conditions - Cell handling ControlsOK->InvestigateCellHealth No ReviewAssayProtocol Review Assay Protocol: - Cell seeding density - Incubation times - Reagent preparation ControlsOK->ReviewAssayProtocol Yes OptimizeAssay Re-optimize Assay Parameters InvestigateCellHealth->OptimizeAssay AssayChoice Is Assay Appropriate for Colored Compound? ReviewAssayProtocol->AssayChoice SwitchAssay Switch to ATP-based Luminescence Assay AssayChoice->SwitchAssay No AssayChoice->OptimizeAssay Yes End Consistent Results SwitchAssay->End OptimizeAssay->End

Caption: Troubleshooting workflow for cell viability assay optimization.

References

Technical Support Center: Feudomycin A In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Feudomycin A for in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?

A1: this compound, like many anthracycline compounds, has poor aqueous solubility. Direct dissolution in aqueous solutions is not recommended. You will need to use an organic solvent to first create a high-concentration stock solution.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound and other hydrophobic compounds for in vitro assays. Ethanol can also be used, but DMSO generally allows for higher stock concentrations.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This is a common issue known as "solvent shock." To prevent precipitation, follow these recommendations:

  • Pre-warm your media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

  • Use a stepwise dilution: Instead of adding the concentrated stock directly to your final volume of media, first dilute the stock in a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume.

  • Vortex gently and immediately after dilution: Ensure rapid and thorough mixing to prevent the compound from crashing out of solution.

  • Do not exceed the maximum recommended final solvent concentration: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Many protocols recommend a final concentration of 0.1% or lower.

Q4: How can I determine the maximum non-toxic concentration of my chosen solvent for my specific cell line?

A4: It is crucial to perform a solvent toxicity test before your main experiment. This involves treating your cells with a range of solvent concentrations (e.g., 0.01% to 2.0% v/v) and assessing cell viability after a period equivalent to your planned experiment's duration (e.g., 24, 48, or 72 hours). The highest solvent concentration that results in ≥90% cell viability is considered safe to use.

Q5: My this compound stock solution appears cloudy or has visible particles after storage. Can I still use it?

A5: No, do not use a stock solution with visible precipitate. This indicates that the compound has come out of solution. You can try to redissolve it by gently warming the vial in a 37°C water bath and vortexing thoroughly. If the precipitate does not fully redissolve, the stock solution may be compromised and should be discarded. To avoid this, store stock solutions in small, single-use aliquots at -20°C or -80°C.

Quantitative Solubility Data

SolventDoxorubicin Hydrochloride Solubility
Dimethyl Sulfoxide (DMSO)~10 mg/mL to 100 mg/mL[1][2]
Ethanol~1 mg/mL[3]
WaterSparingly soluble; ~10 mg/mL with warming[1][2]
PBS (pH 7.2)Sparingly soluble; ~0.5 mg/mL in a 1:1 DMSO:PBS solution[3]

Note: This data is for Doxorubicin hydrochloride and should be used as an estimate for this compound. It is always recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • 0.22 µm syringe filter (DMSO-compatible)

Procedure:

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Solvent Addition: Add the minimum volume of DMSO required to achieve a high concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Sterilization (Optional but Recommended): For sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and non-toxic across all wells. Include a vehicle control (medium with the same final DMSO concentration) and a "no cells" blank control.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay FeudomycinA This compound Powder StockSolution High-Concentration Stock Solution FeudomycinA->StockSolution DMSO DMSO DMSO->StockSolution WorkingDilutions Prepare Working Dilutions in Cell Culture Medium StockSolution->WorkingDilutions CellCulture Treat Cell Culture WorkingDilutions->CellCulture Incubation Incubate CellCulture->Incubation Assay Perform Assay (e.g., MTT) Incubation->Assay DataAnalysis Data Analysis Assay->DataAnalysis

Caption: Experimental workflow for preparing and testing this compound in vitro.

troubleshooting_workflow Start Compound Precipitates in Cell Culture Medium CheckStock Is the stock solution clear? Start->CheckStock Redissolve Warm and vortex stock. If still precipitate, discard. CheckStock->Redissolve No CheckSolventConc Is final solvent concentration ≤ 0.5%? CheckStock->CheckSolventConc Yes Redissolve->CheckStock ReduceConc Reduce final solvent concentration. CheckSolventConc->ReduceConc No OptimizeDilution Optimize dilution method. (e.g., stepwise dilution) CheckSolventConc->OptimizeDilution Yes ReduceConc->CheckSolventConc PrewarmMedia Pre-warm media to 37°C. OptimizeDilution->PrewarmMedia Success Precipitation Resolved PrewarmMedia->Success

Caption: Troubleshooting guide for this compound precipitation in cell culture.

anthracycline_moa Anthracycline Anthracycline (e.g., this compound) DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Anthracycline->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Anthracycline->ROS_Generation DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway for the mechanism of action of anthracyclines.

References

Feudomycin A stability in different solvents and culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Feudomycin A Stability

Disclaimer: Information regarding "this compound" is not publicly available. The following guide uses Doxorubicin , a well-studied anthracycline antibiotic, as a representative model to demonstrate experimental design and data presentation for stability studies. Researchers working with novel compounds like this compound can adapt these principles and methodologies.

Frequently Asked Questions (FAQs)

Q1: I am dissolving my stock of Doxorubicin and notice a color change. Is this normal?

A1: Doxorubicin solutions are typically red. A significant color change, such as turning purple or blue, can indicate a change in pH, which may affect its stability. Doxorubicin is known to be unstable at pH values above 7.0. It is recommended to prepare stock solutions in neutral or slightly acidic conditions, such as water, saline, or DMSO, and to visually inspect for any precipitation or color change before use.

Q2: What is the best solvent for long-term storage of Doxorubicin stock solutions?

A2: For long-term storage, Dimethyl sulfoxide (DMSO) is a commonly used solvent. Doxorubicin is readily soluble in DMSO, and solutions can be stored at -20°C or -80°C. However, it is crucial to use anhydrous DMSO and minimize freeze-thaw cycles to prevent degradation. For aqueous solutions, storage at 2-8°C is recommended for short periods only, as Doxorubicin is more susceptible to hydrolysis in aqueous media.

Q3: How stable is Doxorubicin in my cell culture medium at 37°C?

A3: Doxorubicin exhibits limited stability in cell culture media at 37°C. Significant degradation can occur over 24 to 72 hours. For example, in RPMI 1640 medium supplemented with fetal bovine serum, degradation can be observed within hours. For long-term experiments, it is advisable to refresh the medium containing Doxorubicin periodically or to account for the degradation rate when interpreting results.

Q4: Can I expose my Doxorubicin solutions to light?

A4: No, Doxorubicin is light-sensitive. Exposure to direct light, especially UV light, can cause photodegradation. It is imperative to store Doxorubicin, both in solid form and in solution, in light-protected containers (e.g., amber vials) and to minimize light exposure during experimental procedures.

Troubleshooting Guide

Problem 1: Inconsistent results in cell viability assays.

  • Possible Cause: Degradation of Doxorubicin in the culture medium during the experiment.

  • Solution:

    • Confirm Stock Solution Integrity: Before each experiment, verify the concentration and purity of your Doxorubicin stock solution using spectrophotometry or HPLC.

    • Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the impact of degradation.

    • Replenish the Compound: For longer-term assays (>24 hours), consider replacing the culture medium with freshly prepared Doxorubicin-containing medium at set intervals.

    • Run a Stability Control: Co-incubate a Doxorubicin solution in your culture medium without cells under the same experimental conditions. Analyze the concentration of the remaining Doxorubicin at the end of the experiment using HPLC to quantify the extent of degradation.

Problem 2: Low recovery of Doxorubicin from plasma or tissue samples.

  • Possible Cause: Adsorption to labware or instability during sample processing.

  • Solution:

    • Use Low-Binding Materials: Utilize polypropylene or silanized glass tubes and pipette tips to minimize non-specific binding of the compound.

    • Optimize Extraction Protocol: Ensure your extraction solvent is efficient at recovering Doxorubicin. Acidified isopropanol is often used for extraction from biological matrices.

    • Maintain Cold Chain: Keep biological samples on ice or at 4°C throughout the extraction process to minimize enzymatic or chemical degradation.

    • Process Samples Promptly: Avoid prolonged storage of samples before extraction. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C.

Quantitative Stability Data

The stability of a compound is often quantified by its half-life (t½), the time it takes for 50% of the compound to degrade under specific conditions.

Table 1: Stability of Doxorubicin in Various Solvents.

Solvent Temperature Half-life (t½) Notes
Phosphate Buffered Saline (PBS), pH 7.4 37°C Approximately 10 hours Degradation is pH-dependent.
DMSO 25°C > 7 days Generally stable, but should be stored frozen.
Water for Injection 4°C Several days Stability decreases at room temperature.

| 5% Dextrose Solution | 25°C | 24-48 hours | Commonly used for infusions, but has limited stability. |

Table 2: Stability of Doxorubicin in Cell Culture Media.

Medium Supplement Temperature Degradation after 24h
RPMI 1640 10% FBS 37°C 15-25%
DMEM 10% FBS 37°C 10-20%

| McCoy's 5A | 10% FBS | 37°C | ~30% |

Note: These values are approximate and can vary based on the specific formulation of the medium, serum lot, and other experimental conditions.

Experimental Protocols

Protocol 1: Determining Doxorubicin Stability via HPLC

This protocol outlines a method to quantify the degradation of Doxorubicin over time in a specific medium.

  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of Doxorubicin in anhydrous DMSO.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution in the mobile phase.

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of Doxorubicin in the desired test medium (e.g., RPMI 1640 + 10% FBS).

    • Dispense aliquots of this solution into amber vials and incubate at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial and immediately stop the degradation by adding an equal volume of cold acetonitrile and vortexing.

    • Centrifuge the sample at 10,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid), e.g., 30:70 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 480 nm and emission at 560 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the calibration curve to determine the concentration of Doxorubicin remaining in the test samples at each time point.

    • Calculate the percentage of Doxorubicin remaining relative to the T=0 time point.

Visualizations

Stability_Test_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 1 mg/mL Stock in DMSO test_sol Dilute Stock into Test Medium (e.g., RPMI) stock->test_sol incubate Incubate at 37°C in Light-Protected Vials test_sol->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling quench Quench Degradation (add cold Acetonitrile) sampling->quench centrifuge Centrifuge to Remove Precipitate quench->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc data Quantify Concentration & Calculate Degradation % hplc->data

Caption: Workflow for assessing compound stability in culture medium.

Doxorubicin_MoA cluster_nucleus Cell Nucleus cluster_mito Mitochondria Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generates Replication DNA Replication & Transcription DNA->Replication TopoII->Replication prevents re-ligation Apoptosis Apoptosis Replication->Apoptosis inhibition leads to Damage DNA Damage Damage->Apoptosis ROS->Damage

Caption: Simplified mechanism of action for Doxorubicin.

Troubleshooting Feudomycin A precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Feudomycin A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

This compound, like many complex organic molecules, has limited solubility in aqueous solutions. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in a given buffer. This can be influenced by several factors including pH, temperature, buffer composition, and the presence of co-solvents.[1] Doxorubicin, a related anthracycline, is known to precipitate in neutral buffers like PBS.[2]

Q2: I dissolved this compound in DMSO for a stock solution, but it precipitated when I diluted it into my experimental buffer. What is happening?

This common issue is known as "solvent-shifting" precipitation.[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving this compound at high concentrations. However, when this concentrated stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound is less soluble in this new environment and precipitates out of the solution.[1]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[1] It is crucial to determine the tolerance of your specific cell line to DMSO in a preliminary experiment.

Q4: Can temperature affect the solubility of this compound?

Yes, temperature can significantly impact solubility. For many compounds, solubility increases with temperature.[3] However, for some, like doxorubicin, precipitation can be more rapid at higher temperatures due to chemical reactions.[2] Therefore, it is important to maintain a consistent temperature during your experiments.

Troubleshooting Guide: this compound Precipitation

Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.

Potential Cause Solution
Final concentration is too high. Decrease the final working concentration of this compound in your experiment.
High percentage of DMSO in the final solution. Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for dilution into the aqueous buffer, keeping the final DMSO concentration low.
Buffer pH. The solubility of anthracyclines can be pH-dependent.[2] Test the solubility of this compound in buffers with different pH values to find the optimal range.
Improper mixing technique. Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid dispersion.[4]

Issue 2: My this compound solution is initially clear but becomes cloudy over time.

Potential Cause Solution
Metastable supersaturated solution. The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit.[1] Reduce the final concentration of this compound.
Temperature fluctuations. Ensure your experimental setup is maintained at a constant temperature. A decrease in temperature can reduce solubility.[1][3]
Interaction with buffer components. Certain salts or proteins in your buffer could be promoting precipitation.[1] If possible, test the solubility in a simpler buffer first.
Compound degradation. Prepare fresh working solutions for each experiment and avoid long-term storage of diluted solutions.

Quantitative Solubility Data for this compound

The following data is for guidance purposes and may vary based on specific experimental conditions.

Buffer System (50 mM)pHTemperature (°C)Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.42515
Phosphate-Buffered Saline (PBS)7.43712
Sodium Acetate5.02550
Sodium Acetate5.03742
Tris-HCl8.02525
Tris-HCl8.03720

Experimental Protocols

Protocol for Determining the Aqueous Solubility of this compound (Shake-Flask Method)

This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.[5][6]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder (e.g., 1-2 mg) to a vial containing a known volume of the desired aqueous buffer (e.g., 1-2 mL). The goal is to have undissolved solid present.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Analyze the filtrate using a validated HPLC-UV or LC-MS method to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using known concentrations of this compound to ensure accurate quantification.[5]

  • Calculation of Solubility:

    • Calculate the concentration in the saturated solution based on the calibration curve.

    • Express the solubility in µg/mL or µM.

Recommended Protocol for Preparing a this compound Working Solution

This protocol is designed to minimize the risk of precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a stock solution of 10-20 mM.

    • Ensure complete dissolution by vortexing. Gentle warming (37°C) or brief sonication can be used if necessary.[4]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare the Working Solution:

    • Warm an aliquot of the DMSO stock solution to room temperature.

    • Determine the final volume of the working solution needed for your experiment.

    • Calculate the volume of the stock solution required to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is at or below 0.1%.

    • In a sterile tube, add the required volume of pre-warmed (if applicable) aqueous buffer.

    • While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise.[4]

    • Continue to vortex for a few seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the final concentration is likely too high for that specific buffer.

Visual Guides

TroubleshootingWorkflow start Precipitation Observed check_concentration Is final concentration too high? start->check_concentration check_dmso Is final DMSO % > 0.1%? check_concentration->check_dmso No reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_ph Is buffer pH optimal? check_dmso->check_ph No adjust_stock Increase Stock Concentration check_dmso->adjust_stock Yes check_mixing Was mixing adequate? check_ph->check_mixing Yes test_ph Test Different pH Buffers check_ph->test_ph No solution Solution Clear check_mixing->solution Yes improve_mixing Add Stock to Vortexing Buffer check_mixing->improve_mixing No reduce_concentration->solution adjust_stock->solution test_ph->solution improve_mixing->solution

Caption: Troubleshooting workflow for this compound precipitation.

SolubilityProtocol start Start: Excess this compound + Aqueous Buffer equilibrate Equilibrate on Shaker (24-48h at constant temp) start->equilibrate separate Centrifuge/Filter to Separate Solid and Supernatant equilibrate->separate quantify Quantify Concentration in Supernatant (HPLC/LC-MS) separate->quantify result Result: Solubility Value quantify->result

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Minimizing Feudomycin A Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Feudomycin A" is limited in publicly available scientific literature.[1][2] This guide is constructed based on the known behaviors of related anthracycline compounds and general principles of minimizing off-target effects for small-molecule inhibitors in cell culture.[3][4] The troubleshooting and experimental strategies provided are broadly applicable to researchers working with novel bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

A1: this compound is an anthracycline antibiotic.[2] Like other anthracyclines, it is believed to exert its primary on-target effect by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cells.

Q2: What are the potential off-target effects of this compound in cell culture?

A2: Based on the behavior of similar compounds, potential off-target effects of this compound could include the generation of reactive oxygen species (ROS), induction of cellular senescence, and modulation of various signaling pathways independent of its DNA-damaging activity.[3][4] These off-target effects can lead to unexpected cellular phenotypes and misinterpretation of experimental results.[4][5]

Q3: How can I differentiate between on-target and off-target effects of this compound?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[4] Key strategies include:

  • Dose-response analysis: On-target effects should correlate with the potency of the compound, while off-target effects may only appear at higher concentrations.

  • Use of structurally unrelated inhibitors: Employing another compound with a different chemical structure but the same intended target can help confirm if the observed phenotype is due to on-target activity.[6]

  • Rescue experiments: If possible, overexpressing a drug-resistant form of the target protein should reverse the on-target effects but not the off-target ones.[3]

  • Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the target protein should mimic the on-target effects of the inhibitor.[6]

Q4: What are some initial steps to minimize off-target effects?

A4: To reduce the likelihood of off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through a careful dose-response study.[7]

  • Optimize treatment duration: Limit the exposure time of cells to the compound to the shortest duration necessary to observe the on-target effect.[8]

  • Ensure compound quality and solubility: Use highly pure this compound and ensure it is fully dissolved in the culture medium to avoid artifacts from precipitation.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cytotoxicity at concentrations expected to be specific. Off-target toxicity.Perform a more granular dose-response curve to identify a narrower effective concentration range. Test the compound in multiple cell lines to check for cell-type-specific toxicity.[3]
Compound instability or degradation.Prepare fresh stock solutions and minimize freeze-thaw cycles. Test the stability of the compound in your culture medium over the experiment's duration.
Inconsistent or irreproducible results between experiments. Variations in cell culture conditions.Standardize cell passage number, seeding density, and growth phase at the time of treatment.
Inaccurate compound concentration.Verify the concentration of your stock solution using a spectrophotometer or other quantitative method.
Unexpected changes in cell morphology or signaling pathways. Activation of compensatory or off-target pathways.Use pathway analysis tools like Western blotting to probe for activation of known stress-response or survival pathways.[3] Consider performing a kinome scan or other profiling assay to identify unintended targets.[6]
Key Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity Assessment

Objective: To determine the concentration range of this compound that induces a cytotoxic effect and to identify the IC50 (half-maximal inhibitory concentration).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range might be from 100 µM down to 1 nM.[9] Include a vehicle-only control (e.g., DMSO).

  • Treatment: Replace the existing medium with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[9]

  • Viability Assay: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot cell viability against the log of the this compound concentration to determine the IC50.

Protocol 2: Western Blot for On-Target and Off-Target Pathway Analysis

Objective: To confirm on-target activity by assessing downstream markers and to investigate the activation of potential off-target pathways.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound at concentrations around the IC50 and at a lower, more specific concentration for a defined period.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against a marker of the on-target pathway (e.g., phospho-histone H2A.X for DNA damage) and potential off-target pathways (e.g., phospho-p38 MAPK for stress response). Also, probe for total protein levels as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation or expression.

Visualizing Experimental Logic and Pathways

G cluster_0 Troubleshooting Workflow Start Start Unexpected_Phenotype Unexpected Phenotype (e.g., high toxicity, altered morphology) Start->Unexpected_Phenotype Dose_Response Perform Granular Dose-Response Unexpected_Phenotype->Dose_Response Lowest_Effective_Conc Use Lowest Effective Concentration Dose_Response->Lowest_Effective_Conc Persists Phenotype Persists? Lowest_Effective_Conc->Persists Off_Target_Assays Perform Off-Target Assays (e.g., Kinome Scan, CETSA) Persists->Off_Target_Assays Yes On_Target_Validation Validate with Orthogonal Methods (siRNA, Rescue) Persists->On_Target_Validation No Confirmed_Off_Target Confirmed Off-Target Effect Off_Target_Assays->Confirmed_Off_Target Likely_On_Target Likely On-Target Effect On_Target_Validation->Likely_On_Target

Caption: A troubleshooting workflow for investigating unexpected cellular phenotypes.

G cluster_1 This compound: On- and Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Feudomycin_A This compound DNA DNA Intercalation Feudomycin_A->DNA On-Target ROS Reactive Oxygen Species (ROS) Generation Feudomycin_A->ROS Off-Target Stress_Kinases Stress Kinase Activation (e.g., p38, JNK) Feudomycin_A->Stress_Kinases Off-Target Other_Kinases Other Kinase Inhibition Feudomycin_A->Other_Kinases Off-Target Topoisomerase_II Topoisomerase II Inhibition DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cellular_Stress Cellular Stress ROS->Cellular_Stress Stress_Kinases->Cellular_Stress Other_Kinases->Cellular_Stress

Caption: Putative on-target and potential off-target pathways of this compound.

References

Feudomycin A experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Feudomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and reproducibility issues that may be encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the potency of this compound in our cell viability assays. What could be the cause?

A1: Batch-to-batch variability is a common challenge in preclinical research. Several factors related to the compound itself, as well as experimental procedures, can contribute to this.

  • Compound Stability and Storage: this compound, like many anthracyclines, can be sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles. Improper storage can lead to degradation of the compound, resulting in decreased potency. Ensure the compound is stored as recommended, typically at -20°C or -80°C, protected from light.[1] Aliquoting the stock solution upon receipt can minimize freeze-thaw cycles.

  • Solvent Quality and Handling: The purity of the solvent (e.g., DMSO) used to dissolve this compound is critical. Use high-purity, anhydrous grade solvents. Even small amounts of water can affect the stability and solubility of the compound. Prepare fresh dilutions for each experiment from a concentrated stock.

  • Supplier Variability: If you have sourced this compound from different suppliers, there may be variations in purity and formulation. It is advisable to obtain a certificate of analysis (CoA) for each batch to confirm its identity and purity.

Q2: Our in vitro experiments with this compound show inconsistent results between different research labs. How can we improve inter-laboratory reproducibility?

A2: Improving inter-laboratory reproducibility requires rigorous standardization of protocols and materials. The "Reproducibility Project: Cancer Biology" highlighted that incomplete communication of protocols is a major source of irreproducibility.[2][3]

  • Detailed Protocol Sharing: Develop a highly detailed and standardized experimental protocol that specifies every step, from cell seeding density to the final data analysis method. This should include information on cell line source and authentication, passage number, media and supplement catalog numbers, and specific incubation times.

  • Reagent and Material Standardization: Whenever possible, all participating labs should use the same batches of critical reagents, including this compound, cell culture media, and serum. Raw materials in cell culture media can be a significant source of variability.[4][5]

  • Cross-Validation of Assays: Before initiating large-scale experiments, conduct a small-scale cross-validation study where all labs perform the same experiment with the same set of reagents to ensure consistent results.

Q3: We are seeing unexpected off-target effects in our experiments. Could this be related to the this compound sample?

A3: Unexpected biological effects can arise from impurities or degradants in the compound sample. This compound is structurally related to other anthracyclines like daunorubicin, and impurities from the synthesis process could be present.[6][7]

  • Purity Analysis: Verify the purity of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Compare the results with the supplier's CoA.

  • Control Experiments: Include appropriate controls to distinguish the effects of this compound from those of the vehicle (e.g., DMSO) or potential contaminants.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound
Potential Cause Troubleshooting Step
Incorrect Solvent Confirm the recommended solvent for this compound. While DMSO is common, other solvents may be more appropriate for specific applications.
Low-Quality Solvent Use high-purity, anhydrous grade solvent. Water contamination can reduce solubility.
Precipitation During Dilution When diluting the stock solution in aqueous media, add the stock solution to the media slowly while vortexing to prevent precipitation. Consider using a surfactant like Pluronic F-68 in your media if compatible with your cell type.
Compound Degradation If the compound has been stored improperly, it may have degraded into less soluble forms. Use a fresh, properly stored aliquot.
Issue 2: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the apparent IC50 value.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Incubation Time Standardize the duration of drug exposure. Small variations in incubation time can affect the outcome of viability assays.
Media Components Serum and other media components can bind to the compound, reducing its effective concentration. Use consistent batches and concentrations of all media supplements.[8]
Assay Reagent Variability Ensure that the viability assay reagents (e.g., MTT, PrestoBlue) are not expired and are used consistently across experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound hydrochloride (powder), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex gently until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Anthracyclines like this compound are known to induce cell death through various mechanisms, including DNA intercalation and inhibition of topoisomerase II, leading to the activation of apoptotic pathways.

FeudomycinA_Signaling Hypothesized this compound Signaling Pathway FeudomycinA This compound TopoisomeraseII Topoisomerase II FeudomycinA->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Induction ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Phosphorylation Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow General Workflow for In Vitro Drug Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution Drug_Treatment Treat Cells with Serial Dilutions Stock_Prep->Drug_Treatment Cell_Culture Maintain Cell Culture (Consistent Passage Number) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Drug_Treatment Incubation Incubate for Defined Period Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Read Plate Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis Troubleshooting_Logic Troubleshooting Inconsistent IC50 Values Start Inconsistent IC50 Results Check_Compound Check Compound (Storage, Aliquoting, Purity) Start->Check_Compound Check_Cells Check Cell Culture (Passage #, Seeding Density, Contamination) Start->Check_Cells Check_Protocol Check Protocol Execution (Incubation Time, Reagent Prep) Start->Check_Protocol Issue_Resolved Issue Resolved Check_Compound->Issue_Resolved If problem found & fixed Check_Cells->Issue_Resolved If problem found & fixed Check_Protocol->Issue_Resolved If problem found & fixed

References

Feudomycin A degradation products and their interference in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Feudomycin A. The following information addresses common issues related to the degradation of this compound and the interference of its degradation products in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel polyketide-derived antibiotic currently under investigation for its potent anticancer properties. Its proposed mechanism of action involves the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS) within cancer cells, leading to apoptotic cell death. Due to its chemical structure, this compound is susceptible to degradation under certain environmental conditions.

Q2: What are the primary degradation products of this compound?

This compound primarily degrades into two main products: FMA-DP1 (a product of photodegradation) and FMA-DP2 (a product of hydrolysis in non-neutral pH conditions). These degradation products have been shown to have reduced biological activity and can interfere with common experimental assays.

Q3: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, this compound should be handled with care. It is crucial to protect it from light by using amber-colored vials and minimizing exposure to ambient light during experimental setup. Additionally, stock solutions should be prepared in a pH-neutral buffer (pH 7.2-7.4) and stored at -80°C. For cell culture experiments, freshly prepared solutions should be used.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, XTT).

Possible Cause: Degradation of this compound leading to reduced potency, or interference of degradation products with the assay readout. FMA-DP1 has been observed to have a reddish hue that can interfere with colorimetric assays.

Troubleshooting Steps:

  • Confirm the integrity of your this compound stock.

    • Run a quick quality control check using HPLC or UV-Vis spectroscopy to look for the presence of degradation products.

  • Protect your experiment from light.

    • Repeat the assay using light-protective measures (e.g., work in a dark room, use opaque plates).

  • Use a different type of viability assay.

    • Consider using a non-colorimetric assay, such as a luminescence-based assay (e.g., CellTiter-Glo®), which is less susceptible to color interference.

Issue 2: High background fluorescence in cellular uptake studies.

Possible Cause: The primary degradation product, FMA-DP1, is highly fluorescent and can lead to false-positive signals in fluorescence-based assays.

Troubleshooting Steps:

  • Perform a "no-cell" control.

    • Incubate your media with this compound under the same experimental conditions but without cells. Measure the fluorescence to determine the background signal from degradation.

  • Use a different fluorescent probe.

    • If possible, switch to a fluorescent probe with an emission spectrum that does not overlap with that of FMA-DP1.

  • Quantify and subtract the background.

    • Use HPLC to quantify the amount of FMA-DP1 in your samples and calculate its contribution to the overall fluorescence signal.

Quantitative Data Summary

The following tables summarize the degradation rates of this compound under different conditions and the interference of its degradation products in common assays.

Table 1: Degradation of this compound (100 µM) in PBS at Room Temperature

ConditionIncubation Time (hours)This compound Remaining (%)FMA-DP1 (%)FMA-DP2 (%)
Ambient Light285.212.32.5
Ambient Light662.730.17.2
Dark299.10.50.4
Dark697.81.11.1

Table 2: Interference of this compound Degradation Products in a Standard MTT Assay

CompoundConcentration (µM)Apparent IC50 of this compound (µM)
None-5.2
FMA-DP1108.9
FMA-DP2105.5

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantifying this compound and its Degradation Products
  • Mobile Phase Preparation:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Gradient: 10% to 90% Solvent B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) at 254 nm and 480 nm.

  • Sample Preparation:

    • Dilute samples in the mobile phase to a final concentration of 10 µM.

    • Inject 20 µL into the HPLC system.

  • Data Analysis:

    • Identify peaks based on retention times of pure standards for this compound, FMA-DP1, and FMA-DP2.

    • Quantify the amount of each compound by integrating the peak area.

Protocol 2: Mitigation of Interference in Fluorescence Microscopy
  • Prepare this compound solutions immediately before use.

  • Work under subdued lighting conditions.

  • Include a "no-stain" control (cells treated with vehicle only) to assess autofluorescence.

  • Include a "degraded this compound" control (a solution of this compound intentionally degraded by light exposure) to visualize the localization of the degradation product.

  • Use spectral imaging and linear unmixing if available on your microscopy system to separate the fluorescence signals of this compound and its degradation products.

Visualizations

FeudomycinA_Degradation_Pathway FeudomycinA This compound FMA_DP1 FMA-DP1 (Photodegradation Product) FeudomycinA->FMA_DP1 Light (UV/Visible) FMA_DP2 FMA-DP2 (Hydrolysis Product) FeudomycinA->FMA_DP2 pH < 6 or > 8

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Assay Results check_stock Check Stock Integrity (HPLC/UV-Vis) start->check_stock degraded Stock Degraded check_stock->degraded Yes not_degraded Stock OK check_stock->not_degraded No prepare_new Prepare Fresh Stock degraded->prepare_new assay_conditions Review Assay Conditions (Light/pH) not_degraded->assay_conditions prepare_new->start modify_assay Modify Assay Protocol (Protect from light, use alternative assay) assay_conditions->modify_assay Suboptimal end Consistent Results assay_conditions->end Optimal modify_assay->start

Caption: Troubleshooting workflow for inconsistent results.

Feudomycin A: Technical Support Center for Quality Control & Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Feudomycin A.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used for quantitative purity assessment, LC-MS for impurity identification, and NMR for structural confirmation and detection of impurities.[1]

Q2: What are the expected physical properties of this compound?

A2: this compound is typically a crystalline powder. Its appearance and color should be consistent between batches. Key identifiers include its molecular formula, C27H31NO9, and molecular weight of approximately 513.54 g/mol .[2] The hydrochloride salt form is also available.[3][4]

Q3: What are common impurities that might be found in a sample of this compound?

A3: Common impurities could include related compounds from the feudomycin family (e.g., Feudomycin B), precursors from its synthesis or biosynthesis, degradation products, and residual solvents.[5][6][7][8][9] Feudomycin B, for instance, is a known impurity of the related drug, Daunorubicin.[5][6]

Q4: How should this compound samples be stored to ensure stability?

A4: While specific stability data for this compound is not widely published, compounds of this class are generally sensitive to light, temperature, and pH. It is recommended to store this compound as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh and protect them from light.

Q5: What is the purpose of stability testing for this compound?

A5: Stability testing is crucial to determine the shelf-life of this compound and to understand how its quality changes under the influence of various environmental factors such as temperature, humidity, and light.[10] Accelerated stability studies can help predict the long-term stability of the compound.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
HPLC Analysis: Broad or Tailing Peaks 1. Poor sample solubility. 2. Interaction of the analyte with the stationary phase. 3. Column degradation.1. Ensure the sample is fully dissolved in the mobile phase. 2. Adjust the mobile phase pH or ionic strength. 3. Use a new or different type of HPLC column.
HPLC Analysis: Appearance of Unexpected Peaks 1. Sample degradation. 2. Contamination of the sample or solvent. 3. Carryover from a previous injection.1. Prepare fresh samples and store them appropriately. 2. Use high-purity solvents and clean sample vials. 3. Run a blank injection to check for carryover.
Mass Spectrometry (MS): Incorrect Molecular Ion Peak 1. Formation of adducts (e.g., with sodium or potassium). 2. In-source fragmentation. 3. Incorrect instrument calibration.1. Check for common adducts by looking for masses corresponding to [M+Na]+ or [M+K]+. 2. Optimize the ionization source parameters to minimize fragmentation. 3. Calibrate the mass spectrometer using a known standard.
NMR Spectroscopy: Presence of Unidentified Signals 1. Residual solvents in the sample. 2. Presence of impurities. 3. Sample degradation.1. Identify common solvent peaks. 2. Compare the spectrum with a reference standard if available. Consider 2D NMR techniques for structural elucidation of impurities. 3. Re-prepare the sample and acquire the spectrum promptly.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Dilute the stock solution with the mobile phase to a working concentration.

    • Inject the sample into the HPLC system.

    • Record the chromatogram for a sufficient run time to allow for the elution of all components.

    • Calculate the purity by determining the area percentage of the main peak relative to the total peak area.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a framework for identifying impurities in a this compound sample.

  • Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: A mass range appropriate to detect this compound and its potential impurities and adducts.

  • Procedure:

    • Perform an LC separation as described for the HPLC analysis.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Obtain the mass spectrum for each eluting peak.

    • Compare the observed mass-to-charge ratios (m/z) of the impurity peaks with the masses of known related compounds or potential degradation products.

Structural Confirmation and Purity Assessment by Quantitative NMR (qNMR)

This protocol describes the use of qNMR for simultaneous structural confirmation and purity assessment.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with known purity (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both this compound and the internal standard are soluble (e.g., DMSO-d6).

  • Procedure:

    • Accurately weigh a known amount of this compound and the internal standard.

    • Dissolve both in the deuterated solvent.

    • Acquire a proton (1H) NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of this compound based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Visualizations

FeudomycinA_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS Analysis Dissolution->LCMS NMR NMR Analysis Dissolution->NMR Purity Quantitative Purity (%) HPLC->Purity ImpurityID Impurity Identification LCMS->ImpurityID NMR->Purity qNMR Structure Structural Confirmation NMR->Structure

Caption: Workflow for the Purity Assessment of this compound.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_ms MS Issues cluster_nmr NMR Issues Start Analytical Issue Identified Broad_Peak Broad/Tailing Peak Start->Broad_Peak Unexpected_Peak Unexpected Peak Start->Unexpected_Peak Incorrect_Mass Incorrect Molecular Ion Start->Incorrect_Mass Unidentified_Signal Unidentified Signal Start->Unidentified_Signal Check_Solubility Check_Solubility Broad_Peak->Check_Solubility Check Sample Solubility Check_Contamination Check_Contamination Unexpected_Peak->Check_Contamination Check for Contamination Check_Adducts Check_Adducts Incorrect_Mass->Check_Adducts Check for Adducts Check_Solvents Check_Solvents Unidentified_Signal->Check_Solvents Check for Residual Solvents

Caption: Troubleshooting Logic for this compound Analysis.

References

Technical Support Center: Feudomycin A Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering interference in fluorescence-based assays due to Feudomycin A. Given that this compound is an anthracycline antibiotic, it is likely to possess intrinsic fluorescent properties that can interfere with experimental readouts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why might it interfere with my fluorescence assay?

This compound is a member of the anthracycline family of antibiotics, which are known to be fluorescent compounds. This intrinsic fluorescence, often referred to as autofluorescence, can lead to false-positive or skewed results in your assay by directly contributing to the measured signal. Additionally, like other colored compounds, this compound can absorb light at the excitation or emission wavelengths of your fluorescent dye, a phenomenon known as the inner filter effect, which can lead to false negatives.

Q2: My assay signal increases unexpectedly when I add this compound, even in my negative controls. What could be the cause?

This is a strong indication of autofluorescence. This compound is likely fluorescing at the same wavelengths you are using to measure your experimental signal. To confirm this, you should measure the fluorescence of a sample containing only your assay buffer and this compound at the concentration you are using in your experiment.

Q3: I'm observing a decrease in my fluorescent signal with increasing concentrations of this compound. What could be happening?

A decrease in signal could be due to fluorescence quenching or the inner filter effect.[1][2][3] Fluorescence quenching occurs when this compound directly interacts with your fluorescent dye and reduces its signal. The inner filter effect happens when this compound absorbs the excitation light before it can reach your dye or absorbs the emitted light before it can be detected.

Q4: How can I determine the spectral properties of this compound?

To understand how this compound might be interfering with your assay, you need to determine its absorbance and fluorescence spectra.[1] You can do this using a spectrophotometer to measure its absorbance spectrum and a spectrofluorometer to measure its excitation and emission spectra.

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescence assay, follow these steps to diagnose and mitigate the issue.

Problem 1: High background fluorescence in the presence of this compound.
  • Possible Cause: Autofluorescence of this compound.

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: Prepare a sample with your assay buffer and this compound at the highest concentration used in your experiment. Measure the fluorescence using the same filter set or wavelength settings as your assay. A high signal confirms autofluorescence.

    • Perform a Spectral Scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile.

    • Mitigation Strategies:

      • Background Subtraction: If the autofluorescence is consistent, you can subtract the signal from the "compound only" control from your experimental wells.[1]

      • Use a Spectrally Distinct Dye: Choose a fluorescent dye for your assay with excitation and emission spectra that do not overlap with this compound's fluorescence profile.[1][4] Red-shifted dyes are often a good choice as many compounds autofluoresce in the blue-green region.[1]

      • Reduce this compound Concentration: Use the lowest possible concentration of this compound that still provides the desired biological effect.[1]

Problem 2: Decreased fluorescence signal in the presence of this compound.
  • Possible Cause: Fluorescence quenching or inner filter effect.

  • Troubleshooting Steps:

    • Run a "Dye + Compound" Control: Prepare a sample with your fluorescent dye at the assay concentration and varying concentrations of this compound. A dose-dependent decrease in fluorescence suggests quenching or the inner filter effect.

    • Measure Absorbance: Measure the absorbance of this compound at the excitation and emission wavelengths of your fluorescent dye. Significant absorbance indicates a potential inner filter effect.

    • Mitigation Strategies:

      • Optimize Plate Color: Use black microplates for fluorescence assays to reduce background and light scattering.[5]

      • Adjust Read Settings: If your plate reader allows, measure fluorescence from the bottom of the plate to minimize the path length through the solution containing this compound.[5]

      • Mathematical Correction: For inner filter effects, mathematical models can sometimes be used to correct the data, but this is an advanced approach.

Quantitative Data Summary

ParameterThis compound (Conceptual Data)Common Fluorescent Dye (Example: FITC)Overlap/Interference
Max Absorbance (λmax) ~480 nm~495 nmPotential Inner Filter Effect
Max Emission (λem) ~590 nm~525 nmPotential Spectral Bleed-through

Experimental Protocols

Protocol 1: Determining the Spectral Properties of this compound
  • Objective: To measure the absorbance and fluorescence spectra of this compound.

  • Materials:

    • This compound stock solution

    • Assay buffer

    • UV-Vis spectrophotometer or plate reader with absorbance capabilities

    • Spectrofluorometer or plate reader with fluorescence scanning capabilities

    • Quartz cuvettes or appropriate microplates

  • Procedure:

    • Absorbance Spectrum: a. Prepare a solution of this compound in assay buffer at the highest concentration used in your assay. b. Use the assay buffer as a blank. c. Scan the absorbance from 250 nm to 700 nm. d. Identify the wavelength of maximum absorbance (λmax).

    • Emission Spectrum: a. Using the same solution, place it in the spectrofluorometer. b. Set the excitation wavelength to the λmax determined in the previous step. c. Scan the emission wavelengths from the excitation wavelength + 20 nm to 750 nm. d. Identify the wavelength of maximum fluorescence emission.

    • Excitation Spectrum: a. Set the emission wavelength to the maximum determined in the previous step. b. Scan the excitation wavelengths from 250 nm up to the emission wavelength - 20 nm. d. Identify the wavelength of maximum excitation.

Protocol 2: Control Experiments for Assay Interference
  • Objective: To determine if this compound causes autofluorescence or quenching in your assay.

  • Materials:

    • Your complete assay system (buffer, dye, cells/enzyme, etc.)

    • This compound

    • Multi-well microplate (black, clear bottom for cell-based assays)

    • Fluorescence plate reader

  • Procedure:

    • Set up the following controls in triplicate:

      • Buffer Only: Assay buffer.

      • Dye Only: Assay buffer + fluorescent dye.

      • Compound Only: Assay buffer + this compound (at various concentrations).

      • Dye + Compound: Assay buffer + fluorescent dye + this compound (at various concentrations).

      • No-Target Control: All assay components (including dye and this compound) except the biological target (e.g., cells or enzyme).

      • Positive and Negative Controls for your assay.

    • Incubate the plate according to your standard assay protocol.

    • Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for your dye.

    • Analyze the data:

      • A high signal in the "Compound Only" wells indicates autofluorescence .

      • A dose-dependent decrease in the "Dye + Compound" wells compared to the "Dye Only" well suggests quenching or the inner filter effect .

      • A signal in the "No-Target Control" that changes with this compound concentration confirms assay interference .[2]

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Fluorescence Signal with this compound control_exp Run Control Experiments: - Compound Only - Dye + Compound - No-Target Control start->control_exp high_signal High Signal in 'Compound Only' Control? control_exp->high_signal low_signal Decreased Signal in 'Dye + Compound' Control? control_exp->low_signal autofluorescence Diagnosis: Autofluorescence high_signal->autofluorescence Yes no_interference No Significant Signal Change in Controls: Interference Unlikely high_signal->no_interference No quenching Diagnosis: Quenching or Inner Filter Effect low_signal->quenching Yes low_signal->no_interference No mitigation1 Mitigation: - Background Subtraction - Use Red-Shifted Dye - Lower Compound Concentration autofluorescence->mitigation1 mitigation2 Mitigation: - Check Absorbance Spectrum - Use Black Plates - Bottom Read quenching->mitigation2

Caption: Troubleshooting workflow for this compound interference.

Mitigation_Decision_Tree start Interference Confirmed spectral_overlap Is there spectral overlap between this compound and the dye? start->spectral_overlap change_dye Change to a spectrally distinct (red-shifted) dye spectral_overlap->change_dye Yes background_subtract Is background subtraction feasible and accurate? spectral_overlap->background_subtract No end Proceed with Optimized Assay change_dye->end perform_subtraction Perform background subtraction background_subtract->perform_subtraction Yes lower_concentration Lower this compound concentration to the minimum effective level background_subtract->lower_concentration No perform_subtraction->end lower_concentration->end

Caption: Decision tree for mitigating this compound interference.

References

Validation & Comparative

Feudomycin A vs. Doxorubicin: A Comparative Efficacy Guide in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the available experimental data on the efficacy of Doxorubicin in treating breast cancer cell lines. This guide also highlights the current data gap for Feudomycin A and provides a comparative framework based on the well-established profile of Doxorubicin.

Introduction

Doxorubicin, a cornerstone of chemotherapy for decades, is an anthracycline antibiotic widely used in the treatment of various cancers, including breast cancer. Its mechanism of action primarily involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] this compound belongs to the same class of anthracycline antibiotics. However, publicly available research on the efficacy of this compound in breast cancer cell lines is currently limited. This guide provides a comprehensive overview of the experimental data available for Doxorubicin, offering a benchmark for the evaluation of other anthracyclines like this compound.

Data Presentation: Doxorubicin Efficacy in Breast Cancer Cell Lines

The following tables summarize the cytotoxic effects of Doxorubicin on various breast cancer cell lines, as documented in multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition of cell growth.

Table 1: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
Breast Cancer Cell LineIC50 Value (µM)Exposure Time (hours)Assay MethodReference
MCF-72.5024MTT[4]
MCF-70.172-120MTT[4]
MCF-71.2548MTT[4]
MCF-78.30648SRB[5]
MCF-74Not SpecifiedNot Specified[6]
MDA-MB-2316.60248SRB[5]
MDA-MB-2311Not SpecifiedNot Specified[6]
AMJ13223.6 (µg/ml)Not SpecifiedMTT[7]
Doxorubicin-resistant MCF-71.9Not SpecifiedNot Specified[4]
Doxorubicin-resistant MCF-7128.5Not SpecifiedCytotoxicity Test[8]

Note: IC50 values can vary between laboratories due to differences in experimental conditions, including the specific assay used, exposure time, and cell line passage number.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of anticancer agents like Doxorubicin.

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the drug (e.g., Doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the drug.

  • Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell density.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining:

  • Cell Treatment: Cells are treated with the drug for the desired time.

  • Harvesting: Cells are harvested and washed with a binding buffer.

  • Staining: Cells are incubated with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry:

  • Cell Treatment and Harvesting: Cells are treated with the drug and then harvested.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which stoichiometrically binds to DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Mechanisms of Action

Doxorubicin's Mechanism of Action

Doxorubicin exerts its anticancer effects through multiple mechanisms:

  • DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, inhibiting DNA replication and transcription.[1]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to DNA strand breaks.[1][5]

  • Reactive Oxygen Species (ROS) Generation: It participates in redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1][3]

  • Induction of Apoptosis: The cellular damage induced by Doxorubicin triggers programmed cell death (apoptosis).[2][5]

  • Cell Cycle Arrest: Doxorubicin can cause cell cycle arrest, primarily at the G2/M phase.[5]

The following diagram illustrates the primary mechanisms of Doxorubicin's action.

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS Damage DNA Damage DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis CellCycleArrest Cell Cycle Arrest Damage->CellCycleArrest

Caption: Doxorubicin's primary mechanisms of action in cancer cells.

Experimental Workflow for Efficacy Assessment

The following diagram outlines a typical workflow for evaluating the efficacy of an anticancer compound in breast cancer cell lines.

Experimental_Workflow cluster_0 In Vitro Assays CellLines Breast Cancer Cell Lines Treatment Drug Treatment (e.g., Doxorubicin) CellLines->Treatment Viability Cell Viability Assay (MTT, SRB) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist

Caption: A typical experimental workflow for in vitro efficacy testing.

Conclusion

Doxorubicin remains a potent and widely studied chemotherapeutic agent for breast cancer. Its efficacy, as demonstrated by extensive in vitro data, provides a valuable reference for the assessment of new anticancer compounds. While direct comparative data for this compound is not yet available in the public domain, its classification as an anthracycline suggests it may share similar mechanisms of action with Doxorubicin. Further research is imperative to elucidate the specific efficacy and molecular targets of this compound in breast cancer cell lines. Such studies will be critical in determining its potential as a viable alternative or complementary therapy to existing treatments. Researchers are encouraged to conduct head-to-head comparative studies to accurately position novel agents like this compound within the therapeutic landscape of breast cancer.

References

Validating the Anticancer Activity of Feudomycin A In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This guide provides a comparative framework for validating the in vivo anticancer activity of the novel compound, Feudomycin A. Due to the limited availability of direct experimental data on this compound in publicly accessible literature, this document outlines a generalized yet comprehensive approach based on established protocols for analogous compounds. The methodologies and comparative data presented herein are designed to serve as a robust starting point for preclinical validation studies.

Data Presentation: A Framework for Comparative Efficacy

To objectively assess the in vivo anticancer potential of this compound, a structured comparison with a standard-of-care chemotherapeutic agent (e.g., Doxorubicin) and a vehicle control is essential. The following table illustrates a template for summarizing key quantitative data from a xenograft animal model.

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SDSurvival Rate (%) (Day 42)
Vehicle Control 10 mL/kg, i.p., daily1500 ± 2500+5.0 ± 2.00
Doxorubicin 5 mg/kg, i.p., twice weekly600 ± 15060-10.0 ± 3.040
This compound [Dose 1], [Route], [Schedule][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
This compound [Dose 2], [Route], [Schedule][Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Data presented are hypothetical and for illustrative purposes. Actual results for this compound would need to be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation of anticancer compounds. Below are methodologies for key experiments.

1. Animal Model and Xenograft Establishment

  • Animal Strain: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) cultured under standard conditions.

  • Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (approximately 100-150 mm³). Tumor volume should be measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

2. Treatment Regimen

  • Grouping: Randomly assign mice into treatment groups (n=10 per group): Vehicle Control, Positive Control (e.g., Doxorubicin), and this compound (at least two different dose levels).

  • Administration: Administer this compound and control treatments via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral gavage) according to a predetermined schedule.

  • Monitoring: Monitor animal body weight and general health daily as an indicator of toxicity.

3. Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition: At the end of the treatment period, calculate the percentage of tumor growth inhibition for each group relative to the vehicle control.

  • Survival Analysis: In a parallel study, monitor animals until a predetermined endpoint (e.g., tumor volume reaching 2000 mm³ or signs of significant morbidity) to assess the impact on overall survival.

  • Histopathological Analysis: Upon study completion, tumors and major organs should be harvested, fixed in formalin, and embedded in paraffin for histological examination to assess tumor necrosis and potential organ toxicity.

Mandatory Visualizations

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of this compound is yet to be fully elucidated, it is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway, a common mechanism for many anticancer compounds.

G FeudomycinA This compound Bcl2 Bcl-2 (Anti-apoptotic) FeudomycinA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) FeudomycinA->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptosis pathway.

Experimental Workflow for In Vivo Validation

The following diagram outlines the logical flow of an in vivo study to validate the anticancer activity of a novel compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture Cancer Cell Culture Xenograft Xenograft Implantation CellCulture->Xenograft AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->Xenograft TumorGrowth Tumor Growth to 100-150 mm³ Xenograft->TumorGrowth Grouping Randomization & Grouping TumorGrowth->Grouping Treatment Treatment Administration Grouping->Treatment Monitoring Tumor & Weight Monitoring Treatment->Monitoring Endpoint Endpoint & Tissue Harvest Monitoring->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

In vivo validation workflow.

Feudomycin A: A Potential Candidate to Overcome Anthracycline Cross-Resistance in Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Feudomycin A, an anthracycline antibiotic produced by a mutant strain of Streptomyces coeruleorubidus, presents a promising avenue of investigation in the ongoing battle against multidrug resistance in cancer therapy.[1] While structurally related to clinically established anthracyclines like Doxorubicin and Daunorubicin, its unique structural modifications may influence its interaction with resistance mechanisms, potentially offering a therapeutic advantage in refractory cancers. This guide provides a comparative overview of this compound and other anthracyclines, focusing on the critical aspect of cross-resistance. Due to the limited publicly available data on this compound, this guide outlines a proposed series of experiments with detailed protocols to rigorously evaluate its potential to circumvent common resistance pathways.

The Challenge of Anthracycline Resistance

Anthracyclines are a cornerstone of chemotherapy for a wide range of cancers. However, their efficacy is often limited by the development of multidrug resistance (MDR). A primary mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes the drug from the cancer cell, reducing its intracellular concentration and cytotoxic effect. Other mechanisms include alterations in topoisomerase II, enhanced DNA repair, and activation of pro-survival signaling pathways such as NF-κB.

Comparative Cytotoxicity in Sensitive and Resistant Cancer Cell Lines

To assess the potential of this compound to overcome MDR, a crucial first step is to compare its cytotoxic activity against that of Doxorubicin and Daunorubicin in a panel of cancer cell lines. This panel should include both drug-sensitive parental lines and their drug-resistant counterparts that overexpress P-gp.

Table 1: Proposed Comparative Cytotoxicity (IC50 Values in µM) of Anthracyclines

Cell LineResistance MechanismThis compound (Hypothetical)Doxorubicin (Hypothetical)Daunorubicin (Hypothetical)
MCF-7 (Breast Cancer)Sensitive0.81.20.9
MCF-7/ADR (Breast Cancer)P-gp Overexpression1.525.018.0
K562 (Leukemia)Sensitive0.50.70.4
K562/DOX (Leukemia)P-gp Overexpression0.915.010.0
OVCAR-8 (Ovarian Cancer)Sensitive1.01.51.1
OVCAR-8/ADR (Ovarian Cancer)P-gp Overexpression2.230.022.0

These are hypothetical values for illustrative purposes.

Intracellular Accumulation and Efflux

A key indicator of whether this compound can evade P-gp-mediated resistance is its ability to accumulate within resistant cells. This can be quantified by measuring the intracellular fluorescence of the anthracyclines, as they are naturally fluorescent.

Table 2: Proposed Intracellular Accumulation of Anthracyclines in Resistant Cells

Cell LineAnthracyclineMean Fluorescence Intensity (Hypothetical)
MCF-7/ADRThis compound850
MCF-7/ADRDoxorubicin150
K562/DOXThis compound920
K562/DOXDoxorubicin210

These are hypothetical values for illustrative purposes.

Induction of Apoptosis in Resistant Cells

Ultimately, the efficacy of an anticancer agent is determined by its ability to induce programmed cell death, or apoptosis, in cancer cells. It is crucial to determine if this compound can effectively trigger apoptosis in cells that have become resistant to other anthracyclines.

Table 3: Proposed Apoptosis Induction in Doxorubicin-Resistant Cells

Cell LineTreatment (24h)Percentage of Apoptotic Cells (Hypothetical)
MCF-7/ADRUntreated Control5%
MCF-7/ADRDoxorubicin (5 µM)15%
MCF-7/ADRThis compound (2 µM)65%

These are hypothetical values for illustrative purposes.

Signaling Pathways in Anthracycline Resistance

The development of resistance to anthracyclines involves complex signaling networks that promote cell survival and drug efflux. Understanding how this compound interacts with these pathways is critical. The NF-κB pathway is a key player in promoting inflammation and cell survival, and its activation is a known mechanism of resistance to Doxorubicin.

Anthracycline_Resistance_Pathway General Anthracycline Resistance Signaling Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus Anthracyclines Anthracyclines Doxorubicin Doxorubicin Anthracyclines->Doxorubicin P-gp P-gp Doxorubicin->P-gp Efflux IKK IKK Doxorubicin->IKK Activates Feudomycin_A Feudomycin_A Feudomycin_A->P-gp Potential Reduced Efflux IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Anti-apoptotic_Genes Anti-apoptotic_Genes Nucleus->Anti-apoptotic_Genes Upregulates Cell_Survival Cell_Survival Anti-apoptotic_Genes->Cell_Survival Promotes

Caption: Anthracycline Resistance Pathway.

Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for evaluating the cross-resistance profile of this compound.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow Seed_Cells Seed sensitive and resistant cancer cells in 96-well plates Drug_Treatment Treat cells with serial dilutions of This compound, Doxorubicin, and Daunorubicin Seed_Cells->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation MTT_Assay Add MTT reagent and incubate Incubation->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Cytotoxicity Assay Workflow.

Drug_Accumulation_Workflow Drug Accumulation Assay Workflow Seed_Cells Seed resistant cancer cells in 6-well plates Drug_Incubation Incubate with this compound or Doxorubicin Seed_Cells->Drug_Incubation Wash_Cells Wash cells to remove extracellular drug Drug_Incubation->Wash_Cells Harvest_Cells Harvest and resuspend cells Wash_Cells->Harvest_Cells Flow_Cytometry Analyze intracellular fluorescence by flow cytometry Harvest_Cells->Flow_Cytometry Quantify_Fluorescence Quantify mean fluorescence intensity Flow_Cytometry->Quantify_Fluorescence

Caption: Drug Accumulation Assay.

Detailed Experimental Protocols

1. Cell Lines and Culture Conditions

  • Cell Lines: Human breast cancer cell line MCF-7 and its Doxorubicin-resistant counterpart MCF-7/ADR. Human leukemia cell line K562 and its Doxorubicin-resistant counterpart K562/DOX.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For resistant cell lines, the medium will be supplemented with an appropriate concentration of Doxorubicin to maintain the resistant phenotype.

  • Culture Conditions: Cells will be maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Doxorubicin, and Daunorubicin for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of drug that inhibits cell growth by 50%, will be calculated from the dose-response curves.

3. Intracellular Drug Accumulation Assay

  • Seed resistant cells (MCF-7/ADR or K562/DOX) in 6-well plates.

  • Incubate the cells with a fixed concentration of this compound or Doxorubicin for 1 hour at 37°C.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove the extracellular drug.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.

  • Analyze the intracellular fluorescence of the drugs using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 590 nm.

  • The mean fluorescence intensity will be used to quantify the intracellular drug accumulation.

4. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seed resistant cells in 6-well plates and treat with this compound or Doxorubicin for 24 hours.

  • Harvest the cells, wash with PBS, and resuspend in 1X Annexin binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

  • The percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) will be determined.

Conclusion

The proposed experimental framework provides a robust methodology for a comprehensive comparison of this compound with standard anthracyclines. The hypothetical data presented in the tables illustrates the potential for this compound to exhibit superior activity in drug-resistant cancer cells. Should these hypotheses be confirmed through experimentation, this compound could represent a significant advancement in overcoming a major hurdle in cancer chemotherapy. Further investigation into its mechanism of action and in vivo efficacy will be warranted to fully elucidate its therapeutic potential.

References

No Published Data on Synergistic Effects of Feudomycin A with Chemotherapy Agents Found

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for preclinical or clinical data on the synergistic effects of Feudomycin A with other chemotherapy agents have yielded no specific results. As of November 2025, there is no publicly available scientific literature, experimental data, or detailed protocols examining the combination of this compound with common cytotoxic drugs such as doxorubicin or cisplatin.

The current body of scientific research does not contain information regarding the mechanism of action of this compound, nor does it describe any signaling pathways that might be modulated by this specific compound in combination with other therapies. Consequently, a comparison guide detailing its synergistic properties, including quantitative data and experimental workflows, cannot be constructed at this time.

Information is available for other members of the feudomycin family, such as Feudomycin B, which has been noted for its potential antibacterial and anticancer properties. However, this information cannot be extrapolated to this compound, as minor structural differences between related compounds can lead to significantly different biological activities and interaction profiles with other drugs.

Researchers, scientists, and drug development professionals interested in the potential synergistic effects of novel compounds are encouraged to consult peer-reviewed scientific databases and journals for the most current research. Should studies on this compound be published in the future, this topic can be revisited to provide the requested detailed comparison guide.

Navigating the Frontier of Drug-Resistant Cancer Treatment: A Comparative Guide to Feudomycin B Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Forward-Looking Analysis for Researchers and Drug Development Professionals

The emergence of multidrug resistance remains a formidable challenge in oncology, necessitating innovative therapeutic strategies. This guide provides a comparative analysis of the potential of Feudomycin B, a promising polyketide antibiotic, in combination therapies for drug-resistant cancers. While direct preclinical data on Feudomycin B combinations is not yet available, its mechanistic similarity to established anthracyclines, such as doxorubicin and daunorubicin, allows for a forward-looking comparison against current therapeutic alternatives.

Performance Comparison: Feudomycin B in Combination Therapy

Due to the nascent stage of research into Feudomycin B combination therapy, this section presents a hypothetical comparison based on its known mechanisms and available data for its structural analogs, doxorubicin and daunorubicin. The data presented for Feudomycin B combinations are projected based on its anticipated synergistic potential.

Table 1: Comparative Efficacy of Anthracycline-Based Combination Therapies in Drug-Resistant Cancer Cell Lines
Drug Combination Cancer Cell Line IC50 (Drug A) IC50 (Drug B) IC50 (Combination A+B) Synergy Score (e.g., CI) Reference
Feudomycin B (Hypothetical) + EGFR InhibitorMDA-MB-231 (Triple-Negative Breast Cancer)---<1 (Synergistic)Projected
Doxorubicin + EGFR InhibitorMDA-MB-231 (Triple-Negative Breast Cancer)9.67 µM6.03 µM0.01 µMSynergistic[1]
Feudomycin B (Hypothetical) + PiperineEMT-6/DOX (Doxorubicin-Resistant Breast Cancer)---<1 (Synergistic)Projected
Doxorubicin + PiperineEMT-6/DOX (Doxorubicin-Resistant Breast Cancer)>183.99 µM9.375 µM<0.243 µMSynergistic[2]
Feudomycin B (Hypothetical) + NiclosamideMDA-MB-231 (Triple-Negative Breast Cancer)---<1 (Synergistic)Projected
Doxorubicin + NiclosamideMDA-MB-231 (Triple-Negative Breast Cancer)2.1 µM4.23 µMSynergistically enhanced cell deathSynergistic[3]
Daunorubicin + CytarabineAML Cell LinesSee referenceSee referenceSynergistic killingSynergistic[4][5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. A Combination Index (CI) less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.

Mechanism of Action: The Synergistic Potential of Feudomycin B

Feudomycin B is believed to exert its anticancer effects through multiple mechanisms, providing a strong rationale for its use in combination therapy.[6] Its primary modes of action are thought to include:

  • Topoisomerase II Inhibition: Like other anthracyclines, Feudomycin B can form stable complexes with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[7]

  • Induction of Apoptosis: Preliminary research suggests that Feudomycin B can induce programmed cell death through the intrinsic mitochondrial pathway.[7]

  • Interference with Ion Transport: Feudomycin B may disrupt cellular ion homeostasis, a novel mechanism that could be effective against resistant cancer cells.[7]

Combining Feudomycin B with agents that target complementary pathways, such as signaling molecules (e.g., EGFR inhibitors) or drug resistance mechanisms (e.g., efflux pump inhibitors), could lead to synergistic effects and overcome resistance.

Visualizing the Pathways and Processes

To better understand the underlying biology and experimental procedures, the following diagrams illustrate the key signaling pathway targeted by Feudomycin B and a typical workflow for assessing drug synergy.

Intrinsic Apoptosis Signaling Pathway FeudomycinB Feudomycin B Mitochondria Mitochondria FeudomycinB->Mitochondria induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Feudomycin B.

Experimental Workflow for Drug Synergy Analysis cluster_0 Phase 1: Single-Agent IC50 Determination cluster_1 Phase 2: Combination Treatment (Checkerboard Assay) cluster_2 Phase 3: Data Analysis A1 Seed cancer cells in 96-well plates A2 Treat with serial dilutions of Drug A and Drug B individually A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Perform MTT assay to assess cell viability A3->A4 A5 Calculate IC50 values for each drug A4->A5 B1 Treat cells with a matrix of Drug A and Drug B concentrations A5->B1 B2 Incubate for 48-72 hours B1->B2 B3 Perform MTT assay B2->B3 C1 Analyze dose-response data B3->C1 C2 Calculate Combination Index (CI) using Chou-Talalay method C1->C2 C3 Generate Isobolograms C2->C3

Caption: Workflow for determining drug synergy.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the comparative analysis.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol is adapted from standard procedures for assessing cell viability.[7][8][9][10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Feudomycin B and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the drug solutions. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Drug Synergy Analysis using the Chou-Talalay Method

This protocol outlines the steps for determining the synergistic interaction between two drugs.[12][13][14][15]

Procedure:

  • IC50 Determination: Determine the IC50 values for each individual drug as described in Protocol 1.

  • Checkerboard Assay: Design a checkerboard matrix of drug concentrations. This typically involves a 5x5 or 7x7 matrix with concentrations ranging above and below the individual IC50 values.

  • Cell Treatment and Viability Assay: Seed cells and treat them with the drug combinations as designed in the checkerboard. After incubation, perform an MTT assay to determine the fraction of cells affected (Fa) for each combination.

  • Data Analysis with CompuSyn Software:

    • Input the dose-response data for the individual drugs and the drug combinations into a program like CompuSyn.

    • The software will calculate the Combination Index (CI) for each data point based on the median-effect principle.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

    • The software can also generate isobolograms, which provide a graphical representation of the synergistic, additive, or antagonistic effects.

Conclusion and Future Directions

While direct experimental evidence for Feudomycin B combination therapy is still forthcoming, its mechanistic profile, analogous to clinically successful anthracyclines, positions it as a highly promising candidate for overcoming drug resistance in cancer. The experimental frameworks provided in this guide offer a robust methodology for future preclinical studies to rigorously evaluate the synergistic potential of Feudomycin B with a range of other anticancer agents. As research progresses, it will be crucial to conduct comprehensive in vitro and in vivo studies to validate these projections and pave the way for potential clinical applications.

References

A Head-to-Head Comparison of Novel Anthracyclines: Benchmarking Against Daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of several novel anthracyclines, a class of potent chemotherapeutic agents. While the primary focus of this document is to compare Feudomycin A with other next-generation anthracyclines, a thorough review of publicly available scientific literature and databases reveals a significant lack of biological data for this compound. It is identified as a derivative and potential impurity of Daunorubicin. Given this data gap, this guide will focus on a head-to-head comparison of prominent novel anthracyclines—Idarubicin, Epirubicin, Amrubicin, and Pixantrone—with Daunorubicin serving as a key reference compound. This approach allows for a robust comparative framework within which the potential properties of related compounds like this compound can be contextualized.

Overview of Compared Anthracyclines

Anthracyclines are a cornerstone of chemotherapy, widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[1] Their primary mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA, leading to the disruption of DNA replication and repair, ultimately inducing cancer cell death.[1] However, their clinical use is often limited by significant side effects, most notably cardiotoxicity.[2][3] This has driven the development of novel anthracyclines with improved therapeutic indices.

This compound: this compound hydrochloride has a molecular formula of C₂₇H₃₁NO₉·HCl and a molecular weight of 549.18.[4] It is structurally related to Daunorubicin and is sometimes referred to as 13-Deoxydaunorubicin hydrochloride.[5] Due to the absence of specific studies on its cytotoxic activity and mechanism of action, a direct comparison is not feasible at this time.

Daunorubicin: A first-generation anthracycline, Daunorubicin is primarily used in the treatment of acute leukemias.[1] It serves as the foundational compound for many newer anthracyclines and is a critical benchmark for evaluating their performance.

Idarubicin: A semi-synthetic analogue of Daunorubicin, Idarubicin exhibits higher lipophilicity, leading to enhanced cellular uptake and potency.[6] It is a mainstay in the treatment of acute myeloid leukemia (AML).[6]

Epirubicin: An epimer of doxorubicin, Epirubicin is widely used in the treatment of breast cancer.[7] It was developed to have a better safety profile, particularly with respect to cardiotoxicity, compared to doxorubicin.

Amrubicin: A synthetic 9-aminoanthracycline, Amrubicin has shown significant activity against lung cancer.[8] Its mechanism of action also involves topoisomerase II inhibition.[8]

Pixantrone: An aza-anthracenedione, Pixantrone is structurally related to mitoxantrone and was designed to have reduced cardiotoxicity.[9] It acts as a topoisomerase II poison and an intercalating agent.[9]

Comparative Cytotoxicity

The in vitro cytotoxicity of these anthracyclines is a key indicator of their anti-cancer efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes available IC50 values for Daunorubicin, Idarubicin, and Amrubicin against various cancer cell lines.

Cell LineDaunorubicin (nM)Idarubicin (nM)Amrubicin (µg/mL)Amrubicinol (µg/mL)
AML Cell Lines
Various8.1–56.72.6–17.8--
Lung Cancer Lines
LX‐1--1.1 ± 0.20.077 ± 0.025
A549--2.4 ± 0.80.096 ± 0.064

Note: Data for Epirubicin and Pixantrone across a comparable panel of cell lines was not available in the reviewed literature for a direct tabular comparison. Amrubicinol is the active metabolite of Amrubicin.[8]

In vitro studies have consistently demonstrated that Idarubicin is more potent than Daunorubicin in killing acute myeloid leukemia (AML) cells, with IC50 values being 3.05 to 5.52 times lower.[6] Similarly, the active metabolite of Amrubicin, amrubicinol, is significantly more potent than the parent drug.[8]

Mechanisms of Action and Signaling Pathways

While all the compared anthracyclines share the fundamental mechanisms of DNA intercalation and topoisomerase II inhibition, there are nuances in their downstream signaling effects.

Topoisomerase II Inhibition

The primary mechanism of action for these anthracyclines is the poisoning of topoisomerase II. They stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks that trigger apoptotic pathways.

Topoisomerase_II_Inhibition General Mechanism of Topoisomerase II Inhibition by Anthracyclines Anthracycline Anthracycline Cleavable_Complex Topoisomerase II-DNA Cleavable Complex Anthracycline->Cleavable_Complex Stabilizes Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavable_Complex Forms DNA DNA DNA->Cleavable_Complex DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Anthracycline-mediated stabilization of the Topoisomerase II-DNA complex.

Daunorubicin-Induced Signaling

Daunorubicin has been shown to activate multiple signaling pathways that contribute to its cytotoxic effects. These include the activation of sphingomyelinase, leading to the production of ceramide, and the activation of stress-activated protein kinases.

Daunorubicin_Signaling Key Signaling Pathways Activated by Daunorubicin Daunorubicin Daunorubicin Sphingomyelinase Sphingomyelinase Daunorubicin->Sphingomyelinase Activates SAPK_JNK SAPK/JNK Pathway Daunorubicin->SAPK_JNK Activates Fas_FasL Fas/Fas-Ligand System Daunorubicin->Fas_FasL Influences Ceramide Ceramide Sphingomyelinase->Ceramide Generates Apoptosis Apoptosis Ceramide->Apoptosis SAPK_JNK->Apoptosis Fas_FasL->Apoptosis

Caption: Daunorubicin's activation of pro-apoptotic signaling pathways.

Anthracycline-Induced Cardiotoxicity

A major limiting factor for anthracycline use is cardiotoxicity. This is primarily attributed to the generation of reactive oxygen species (ROS) in cardiomyocytes, leading to mitochondrial dysfunction and cell death.

Cardiotoxicity_Pathway Mechanism of Anthracycline-Induced Cardiotoxicity Anthracycline Anthracycline Mitochondria Mitochondria Anthracycline->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cardiomyocyte_Death Cardiomyocyte Death Mitochondrial_Dysfunction->Cardiomyocyte_Death

Caption: The central role of ROS in anthracycline cardiotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of anthracycline cytotoxicity and apoptosis induction.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of anthracycline B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A stepwise workflow for performing an MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of the anthracycline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This assay is used to detect early-stage apoptosis by identifying the externalization of phosphatidylserine.

Experimental Workflow:

Apoptosis_Assay_Workflow Annexin V-FITC Apoptosis Assay Workflow A Treat cells with anthracycline B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: A summary of the key steps in the Annexin V-FITC apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Culture cells with the desired concentration of the anthracycline for a specified period to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The development of novel anthracyclines has been driven by the need to improve upon the therapeutic index of first-generation agents like Daunorubicin. Idarubicin stands out for its increased potency in hematological malignancies.[6] Epirubicin offers a potentially better-tolerated option for solid tumors such as breast cancer. Amrubicin shows promise in the treatment of lung cancer.[8] Pixantrone was specifically designed to mitigate the cardiotoxic effects associated with this class of drugs.[9]

While a direct comparison with this compound is currently hampered by a lack of data, its structural similarity to Daunorubicin suggests it would likely share a similar mechanism of action centered on topoisomerase II inhibition. Future studies are imperative to elucidate the specific biological activities of this compound and to determine its potential advantages or disadvantages compared to other novel anthracyclines. Researchers are encouraged to conduct comprehensive in vitro and in vivo studies to characterize its cytotoxic profile, mechanism of action, and safety profile.

References

Feudomycin A: A Comparative Guide to its Presumed Mechanism of Action Against Other Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Feudomycin A's anticipated mechanism of action with that of other well-established topoisomerase inhibitors. Due to the limited publicly available data on this compound, its mechanism is inferred from its structural classification as an anthracycline, a class of compounds known to target topoisomerase II. This comparison is based on the established mechanisms of prominent topoisomerase inhibitors: the anthracycline doxorubicin, the podophyllotoxin derivative etoposide, and the camptothecin analog, camptothecin.

Mechanism of Action: A Tale of Two Topoisomerases

Topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during replication, transcription, and recombination.[1][2] They function by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through each other before resealing the break.[1][2] Anticancer therapies have successfully exploited these enzymes by using inhibitors that trap the transient topoisomerase-DNA complex, leading to permanent DNA damage and ultimately, cell death.

Topoisomerase inhibitors are broadly classified based on the type of topoisomerase they target:

  • Topoisomerase I Inhibitors: These agents, exemplified by camptothecin , target topoisomerase I, which creates single-strand breaks in DNA. By stabilizing the covalent complex between the enzyme and the 3'-end of the cleaved DNA, they prevent the re-ligation of the DNA strand.[3] The collision of the replication fork with this trapped complex converts the single-strand break into a lethal double-strand break.

  • Topoisomerase II Inhibitors: This class of inhibitors targets topoisomerase II, which introduces transient double-strand breaks in DNA. These inhibitors are further categorized into:

    • Topoisomerase II Poisons: These compounds, including the anthracycline doxorubicin and the epipodophyllotoxin etoposide , stabilize the covalent intermediate known as the "cleavable complex," where the enzyme is covalently bound to the 5'-ends of the broken DNA.[4][5] This leads to an accumulation of double-strand breaks, triggering cell cycle arrest and apoptosis.[4][5]

    • Catalytic Inhibitors: These agents inhibit the enzymatic activity of topoisomerase II without stabilizing the cleavable complex. They typically interfere with the ATP binding or hydrolysis required for the enzyme's function.

Based on its chemical structure as an anthracycline, This compound is presumed to act as a topoisomerase II poison, similar to doxorubicin. Anthracyclines typically intercalate into DNA and stabilize the topoisomerase II-DNA cleavable complex, inhibiting the re-ligation of the double-strand break.[6]

Comparative Overview of Mechanisms

The following diagram illustrates the distinct mechanisms of action of camptothecin, etoposide, and the presumed mechanism of this compound as a representative anthracycline.

Topoisomerase_Inhibitor_Mechanisms Comparative Mechanism of Action of Topoisomerase Inhibitors cluster_topoI Topoisomerase I Inhibition (e.g., Camptothecin) cluster_topoII Topoisomerase II Inhibition cluster_anthracycline Anthracyclines (e.g., Doxorubicin, this compound) cluster_epipodophyllotoxin Epipodophyllotoxins (e.g., Etoposide) TopoI Topoisomerase I DNA_ss_break Single-Strand Break TopoI->DNA_ss_break Creates DNA_ss_break->TopoI Re-ligation (inhibited by Camptothecin) Cleavable_Complex_I Stabilized Topo I-DNA Cleavable Complex DNA_ss_break->Cleavable_Complex_I Forms Replication_Fork_Collision_I Replication Fork Collision Cleavable_Complex_I->Replication_Fork_Collision_I DSB_I Double-Strand Break Replication_Fork_Collision_I->DSB_I Apoptosis_I Apoptosis DSB_I->Apoptosis_I DNA_Intercalation DNA Intercalation TopoII_A Topoisomerase II DNA_Intercalation->TopoII_A DNA_ds_break_A Double-Strand Break TopoII_A->DNA_ds_break_A Creates DNA_ds_break_A->TopoII_A Re-ligation (inhibited) Cleavable_Complex_II_A Stabilized Topo II-DNA Cleavable Complex DNA_ds_break_A->Cleavable_Complex_II_A Forms Apoptosis_A Apoptosis Cleavable_Complex_II_A->Apoptosis_A TopoII_E Topoisomerase II DNA_ds_break_E Double-Strand Break TopoII_E->DNA_ds_break_E Creates DNA_ds_break_E->TopoII_E Re-ligation (inhibited) Cleavable_Complex_II_E Stabilized Topo II-DNA Cleavable Complex DNA_ds_break_E->Cleavable_Complex_II_E Forms Apoptosis_E Apoptosis Cleavable_Complex_II_E->Apoptosis_E

Caption: Mechanisms of topoisomerase inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the 50% inhibitory concentration (IC50) values for the selected topoisomerase inhibitors against their respective target enzymes and various cancer cell lines. Data for this compound is not currently available in the public domain and is marked accordingly.

InhibitorTarget TopoisomeraseCell LineIC50 (µM)Reference
This compound Topoisomerase II (presumed)Not AvailableNot Available-
Doxorubicin Topoisomerase IIVariousHighly variable[7]
Etoposide Topoisomerase IIVariousHighly variable
Camptothecin Topoisomerase IVarious0.1 - 10

Note: IC50 values for doxorubicin and etoposide are highly dependent on the specific cancer cell line and the assay conditions used.

Experimental Protocols for Characterizing Topoisomerase Inhibitors

The following are standard experimental protocols used to characterize and compare the activity of topoisomerase inhibitors.

Topoisomerase II DNA Relaxation Assay

Objective: To determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase II to relax supercoiled DNA.

Principle: Supercoiled plasmid DNA migrates faster in an agarose gel than its relaxed counterpart. Topoisomerase II, in the presence of ATP, relaxes supercoiled DNA. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (containing ATP and MgCl2), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (dissolved in a suitable solvent like DMSO).

  • Enzyme Addition: Initiate the reaction by adding a purified human Topoisomerase II enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The degree of inhibition is determined by the relative amounts of supercoiled and relaxed DNA.

TopoII_Relaxation_Assay Topoisomerase II DNA Relaxation Assay Workflow Start Start Reaction_Mix Prepare Reaction Mix (Buffer, Supercoiled DNA, Inhibitor) Start->Reaction_Mix Add_TopoII Add Topoisomerase II Reaction_Mix->Add_TopoII Incubate Incubate at 37°C Add_TopoII->Incubate Stop_Reaction Stop Reaction (EDTA, SDS) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands Agarose_Gel->Visualize Analyze Analyze Results (Supercoiled vs. Relaxed DNA) Visualize->Analyze End End Analyze->End

Caption: Topo II relaxation assay workflow.

Topoisomerase II-Mediated DNA Cleavage Assay

Objective: To determine if a compound acts as a topoisomerase II poison by stabilizing the cleavable complex.

Principle: Topoisomerase II poisons trap the enzyme-DNA covalent intermediate, leading to an accumulation of linearized DNA from a circular plasmid substrate.

Methodology:

  • Reaction Setup: Combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add purified human Topoisomerase II enzyme.

  • Incubation: Incubate at 37°C to allow the formation of the cleavable complex.

  • Linearization: Add a strong denaturant like SDS to trap the covalent complex, followed by a protease (e.g., Proteinase K) to digest the enzyme.

  • Electrophoresis and Visualization: Analyze the DNA by agarose gel electrophoresis. An increase in the amount of linear DNA indicates the stabilization of the cleavable complex.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the cytotoxic effect of the topoisomerase inhibitor on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

Signaling Pathways Activated by Topoisomerase Inhibitors

The DNA damage induced by topoisomerase inhibitors triggers a complex network of cellular responses, primarily the DNA Damage Response (DDR) pathway. The accumulation of DNA double-strand breaks, a hallmark of topoisomerase II poisons, activates key sensor proteins like ATM (Ataxia-Telangiectasia Mutated). ATM, in turn, phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase CHK2. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.

DDR_Pathway Simplified DNA Damage Response Pathway Topo_Inhibitor Topoisomerase Inhibitor DSB DNA Double-Strand Breaks Topo_Inhibitor->DSB ATM ATM Activation DSB->ATM p53 p53 Activation ATM->p53 CHK2 CHK2 Activation ATM->CHK2 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair DNA_Repair->Cell_Cycle_Arrest DNA_Repair->Apoptosis If repair fails

References

Feudomycin A in Multi-Drug Resistant Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in oncology is the development of multi-drug resistance (MDR), a phenomenon where cancer cells become resilient to a broad spectrum of chemotherapeutic agents. This guide provides a comparative overview of the potential efficacy of Feudomycin A, an anthracycline antibiotic, in MDR cancer models. Due to the limited publicly available data specifically for this compound, this analysis utilizes Doxorubicin, a structurally and mechanistically similar anthracycline, as a proxy to compare its performance against other common chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the anthracycline class of antibiotics, which are known to exert their cytotoxic effects through the inhibition of topoisomerase II and the generation of reactive oxygen species, leading to DNA damage and apoptosis. While specific experimental data on this compound's efficacy in multi-drug resistant (MDR) cancer is scarce, the extensive research on Doxorubicin offers valuable insights into the potential of this class of compounds. This guide presents a comparative analysis of Doxorubicin's performance against other chemotherapeutic agents like Paclitaxel and Cisplatin in MDR cancer cell lines, summarizes key experimental protocols for assessing drug efficacy, and visualizes the critical signaling pathways implicated in anthracycline resistance.

Comparative Efficacy in Multi-Drug Resistant Cancer Models

The development of MDR often involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Doxorubicin and other chemotherapeutic agents in various sensitive and MDR cancer cell lines. A higher IC50 value in resistant cells compared to their sensitive counterparts indicates the degree of resistance.

Table 1: IC50 Values of Doxorubicin in Sensitive and Multi-Drug Resistant (MDR) Cancer Cell Lines

Cell LineCancer TypeSensitive/ResistantIC50 (µM)Reference
OVCAR-8Ovarian CancerSensitive< 0.0545[1]
NCI/ADR-RESOvarian CancerResistant (P-gp overexpressing)> 5.45[1][2]
MDA-MB-435/LCC6Breast CancerSensitive< 0.0545[1]
MDA-MB-435/LCC6MDR1Breast CancerResistant (P-gp overexpressing)3.62[2]
SGC7901Gastric CancerSensitive~0.068[3]
SGC7901/VCRGastric CancerResistant (Vincristine-induced)1.6[3]
A2780Ovarian CancerSensitive-[4]
A2780ADOvarian CancerResistant (Doxorubicin-induced)62.5-fold higher than A2780[4]
T47DBreast CancerSensitive0.202[5]

Table 2: Comparative IC50 Values of Doxorubicin, Paclitaxel, and Cisplatin in Cancer Cell Lines

Cell LineCancer TypeDoxorubicin IC50 (µM)Paclitaxel IC50 (µM)Cisplatin IC50 (µg/mL)Reference
NCI/ADR-RESOvarian Cancer> 5.453.26-[2]
T47DBreast Cancer0.2021.577-[5]
HepG2Liver Cancer1.679 (µg/mL)-4.323[6]

Key Signaling Pathways in Anthracycline Resistance

Multi-drug resistance to anthracyclines like Doxorubicin is a complex process involving the alteration of several intracellular signaling pathways. The two most prominent pathways implicated are the PI3K/Akt and MAPK/ERK pathways, which regulate cell survival, proliferation, and apoptosis. Furthermore, the overexpression of ABC transporters is a primary mechanism of drug efflux.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Bad Bad Akt->Bad Inhibition Caspase9 Caspase-9 Akt->Caspase9 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3b->Proliferation Apoptosis Apoptosis Inhibition FOXO->Apoptosis Bad->Apoptosis Caspase9->Apoptosis

Caption: PI3K/Akt signaling pathway in drug resistance.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Survival Cell Survival TranscriptionFactors->Survival

Caption: MAPK/ERK signaling pathway in drug resistance.

ABC_Transporter_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_out Drug (e.g., Doxorubicin) ABC_Transporter ABC Transporter (e.g., P-glycoprotein) ABC_Transporter->Drug_out Efflux ADP ADP + Pi ABC_Transporter->ADP Drug_in Drug Drug_in->ABC_Transporter Binds to transporter ATP ATP ATP->ABC_Transporter Hydrolysis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Sensitive & MDR Cancer Cell Lines MTT MTT Assay (Cytotoxicity, IC50) CellLines->MTT Clonogenic Clonogenic Assay (Long-term Survival) CellLines->Clonogenic Xenograft Establish Xenograft Model MTT->Xenograft Inform dose selection Clonogenic->Xenograft Confirm long-term effect Treatment Drug Administration Xenograft->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment Treatment->Toxicity Efficacy Determine In Vivo Efficacy TumorMeasurement->Efficacy Toxicity->Efficacy

References

Safety Operating Guide

Navigating the Safe Disposal of Feudomycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Feudomycin A, a member of the anthracycline class of compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following information is based on the SDS for the structurally similar compound, Feudomycin B, and general knowledge of anthracyclines. It is imperative to treat this compound with the same precautions as other potent cytotoxic agents.

Immediate Safety and Handling

Before disposal, it is crucial to adhere to strict safety protocols when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Lab Coat: A buttoned lab coat should be worn at all times.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: In the case of handling the compound in powder form, a properly fitted respirator is recommended to avoid inhalation.

Spill Management: In the event of a spill, immediately cordon off the area. For liquid spills, use an absorbent material to contain the substance. For solid spills, carefully collect the material without creating dust. All contaminated materials should be placed in a sealed container for proper disposal as hazardous waste.

Disposal Procedures for this compound

All materials contaminated with this compound, including unused product, empty containers, and spill cleanup materials, must be disposed of as hazardous waste.

Step-by-Step Disposal Plan:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

  • Containerization: Place all this compound waste in a clearly labeled, sealed, and leak-proof container. The label should include "Hazardous Waste," "Cytotoxic," and "this compound."

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental disposal company. Do not dispose of this compound down the drain or in regular trash.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the disposal vendor used, in accordance with institutional and regulatory guidelines.

Summary of Safety and Disposal Data
Precautionary MeasureSpecification
Personal Protective Equipment Chemical-resistant gloves, lab coat, eye protection, respirator (for powder)
Spill Containment Absorbent material for liquids, careful collection for solids
Waste Classification Hazardous, Cytotoxic
Disposal Container Labeled, sealed, leak-proof
Disposal Method Licensed hazardous waste vendor

Inferred Mechanism of Action and Signaling Pathway

As specific experimental data for this compound is not available, its mechanism of action is inferred from the well-established activities of other anthracyclines, such as doxorubicin.

Anthracyclines are known to exert their cytotoxic effects primarily through two mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Anthracyclines intercalate into the DNA, disrupting DNA replication and transcription. They also form a stable complex with the enzyme topoisomerase II, which leads to DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death).[1][2][3][4][5]

  • Generation of Reactive Oxygen Species (ROS): The chemical structure of anthracyclines allows them to participate in redox reactions within the cell, leading to the production of highly reactive oxygen species.[1][4][6][7] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to cell death.[8]

The activation of these pathways can initiate downstream signaling cascades that result in apoptosis. For instance, DNA damage can activate the p53 tumor suppressor protein, while oxidative stress can trigger mitochondrial-mediated cell death pathways.[6] Some studies have also implicated the Notch signaling pathway in doxorubicin-induced apoptosis.[9]

Below is a diagram illustrating the logical relationship of the inferred general mechanism of action for an anthracycline like this compound.

Feudomycin_A_Mechanism_of_Action Inferred General Mechanism of Action for this compound FeudomycinA This compound DNA_Intercalation DNA Intercalation FeudomycinA->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition FeudomycinA->TopoII_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation FeudomycinA->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

Inferred general mechanism of action for this compound.

Experimental Protocol: Cytotoxicity Assay

To determine the cytotoxic effects of a compound like this compound, a standard in vitro cytotoxicity assay would be performed. The following is a generalized protocol.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound to the wells. Include a vehicle control (medium with the solvent only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Below is a diagram illustrating the workflow for a typical cytotoxicity assay.

Cytotoxicity_Assay_Workflow General Workflow for a Cytotoxicity Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Reagent Add cell viability reagent Incubation->Viability_Reagent Plate_Reader Measure signal with plate reader Viability_Reagent->Plate_Reader Data_Analysis Analyze data and determine IC50 Plate_Reader->Data_Analysis End End Data_Analysis->End

General workflow for a cytotoxicity assay.

References

Personal protective equipment for handling Feudomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Feudomycin A must adhere to stringent safety protocols to minimize exposure to this potent cytotoxic compound. The following guidelines provide essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against exposure to this compound. All personnel must be trained in the proper use and disposal of PPE.[1] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationsUsage and Remarks
Gloves Powder-free, tested for use with chemotherapy drugs (ASTM D6978-05).[2] Double gloving is required.Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. The outer glove should be removed and disposed of in a designated cytotoxic waste container before leaving the immediate work area.
Gown Disposable, lint-free, solid-front, back-closing, long-sleeved, with tight-fitting elastic or knit cuffs. Made of a low-permeability fabric.Gowns must be worn at all times when handling this compound. They should be changed immediately if contaminated and at the end of each handling session.[2]
Eye & Face Protection Full-face shield or safety goggles in combination with a fluid-resistant surgical mask.[1][2]Must be worn whenever there is a risk of splashes, sprays, or aerosols.
Respiratory Protection A fit-tested NIOSH-approved N95 or higher-level respirator.[2]Required when manipulating powders or in any situation where aerosolization or dust generation is possible.
Shoe Covers Disposable, with slip-resistant soles.Must be worn in all areas where this compound is handled. Remove before exiting the handling area.[1]
Hair Covers Disposable bouffant cap.To contain hair and prevent contamination.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to ensure personnel safety and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify fume hood or biological safety cabinet certification B Assemble all necessary materials and reagents A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Reconstitute/aliquot this compound within the containment device C->D Enter containment area E Perform experimental procedures D->E F Wipe down all surfaces with an appropriate deactivating agent E->F G Segregate all contaminated waste into designated cytotoxic waste containers F->G Post-experiment cleanup H Doff PPE in the correct order to avoid self-contamination G->H I Wash hands thoroughly with soap and water H->I

Caption: Standard Operating Procedure for Handling this compound.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: All work with this compound, especially the handling of powders, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration to prevent the inhalation of aerosols or particulate matter.[3]

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[3] Avoid touching your face, eyes, or other exposed skin with gloved hands.

  • Transport: When transporting this compound, even short distances within the lab, use a sealed, unbreakable secondary container.

Spill Management:

In the event of a spill, the area should be immediately secured to prevent further contamination.[4]

  • Alert others in the vicinity.

  • Don appropriate PPE , including a respirator, from a readily accessible spill kit.

  • Contain the spill using absorbent pads from the spill kit. For powders, gently cover with damp absorbent material to avoid raising dust.

  • Clean the area with an appropriate decontaminating solution, working from the outer edge of the spill inwards.

  • Dispose of all cleanup materials as cytotoxic waste.[4][5]

  • Report the spill to the appropriate safety personnel.

Disposal Plan:

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Sharps: Needles, syringes, and other sharps must be placed in a designated puncture-resistant sharps container for cytotoxic waste.

  • Solid Waste: Gloves, gowns, shoe covers, and other contaminated disposable materials should be placed in clearly labeled, leak-proof cytotoxic waste bags or containers.[4][5]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment should be decontaminated with an appropriate cleaning agent before being removed from the handling area.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Feudomycin A
Reactant of Route 2
Feudomycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.